molecular formula C7H15NO B046732 1-Methyl-2-pyrrolidineethanol CAS No. 67004-64-2

1-Methyl-2-pyrrolidineethanol

Cat. No.: B046732
CAS No.: 67004-64-2
M. Wt: 129.2 g/mol
InChI Key: FYVMBPXFPFAECB-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolidineethanol is a versatile pyrrolidine derivative and chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features both a tertiary amine within the pyrrolidine ring and a hydroxylethyl side chain, making it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. Its primary research value lies in its application as a key intermediate for constructing pharmacologically active molecules, particularly those targeting the central nervous system. The structure serves as a core scaffold for developing ligands and probes for cholinergic receptors, including muscarinic and nicotinic acetylcholine receptor subtypes. Furthermore, its chiral nature makes it a candidate for the development of asymmetric catalysts and for studying stereoselective synthesis pathways. Researchers utilize this compound in the exploration of new chemical entities for potential therapeutic applications, as well as in material science for creating specialized polymers and ionic liquids. The compound's physicochemical properties, including its solubility and basicity, are critical parameters in these experimental contexts. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanol
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InChI

InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMBPXFPFAECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40985827
Record name 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol
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Molecular Weight

129.20 g/mol
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CAS No.

67004-64-2
Record name 1-Methyl-2-pyrrolidineethanol
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Record name 1-Methyl-2-pyrrolidineethanol
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Record name 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol
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Record name 2-(1-methyl-2-pyrrolidine)ethanol
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Record name 1-METHYL-2-PYRROLIDINEETHANOL
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Foundational & Exploratory

Technical Guide: 1-Methyl-2-pyrrolidineethanol (CAS: 67004-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Methyl-2-pyrrolidineethanol (CAS: 67004-64-2), a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical and physical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a clear yellow to brownish liquid.[1] It is miscible with water and stable under normal laboratory conditions.[2]

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 67004-64-2
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
IUPAC Name 2-(1-methylpyrrolidin-2-yl)ethanol
Synonyms 2-(2-Hydroxyethyl)-1-methylpyrrolidine, N-methyl-2-(2-hydroxyethyl)pyrrolidine
SMILES CN1CCCC1CCO
InChI Key FYVMBPXFPFAECB-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyValue
Appearance Clear yellow to brownish liquid
Boiling Point 110-112 °C at 14 mmHg
Density 0.951 g/mL at 25 °C
Refractive Index (n20/D) 1.4713
Flash Point 84 °C (closed cup)
Water Solubility Miscible
pKa (Predicted) 15.03 ± 0.10

Applications in Drug Development

This compound is a significant building block in the pharmaceutical industry.[1] Its primary application is as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a known impurity and intermediate in the production of Clemastine, an antihistamine.[3][4][5] Beyond its role as a synthetic intermediate, it has also been used as a solvent and stabilizer in pharmaceutical formulations and as a humectant and viscosity regulator in personal care products.[2]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the reduction of methyl 1-methylpyrrolidine-2-acetate.

Protocol: Reduction of Methyl 1-methylpyrrolidine-2-acetate

This protocol is adapted from a general procedure and outlines the synthesis of N-methyl-2-(2-hydroxyethyl)pyrrolidine.[1]

Materials:

  • Methyl 1-methylpyrrolidine-2-acetate (5.0 g)

  • Methanol (50 mL)

  • Sodium borohydride (NaBH₄) (2.0 g)

  • Ethyl acetate (50 mL)

  • Water (50 mL)

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of methanol.

  • Slowly add 2.0 g of sodium borohydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.

  • To the residue, add 50 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

  • Collect the organic layer and wash it with a saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure to yield the final product, N-methyl-2-(2-hydroxyethyl)pyrrolidine, as a colorless liquid (yield: 3.5 g).[1]

Safety Information

This compound is classified as harmful if swallowed and causes skin irritation and serious eye damage.[6][7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damage

Visualized Logical Relationships

The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent use as a key intermediate in the synthesis of the antihistamine, Clemastine.

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Methyl 1-methylpyrrolidine-2-acetate reagent1 NaBH4, Methanol process1 Reduction reagent1->process1 product This compound process1->product

Synthesis of this compound.

ClemastineSynthesis intermediate This compound (CAS: 67004-64-2) reaction Chemical Synthesis Steps intermediate->reaction reagent Other Reactants reagent->reaction api Clemastine (Antihistamine API) reaction->api

Role as an intermediate in Clemastine synthesis.

References

IUPAC name for 1-Methyl-2-pyrrolidineethanol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(1-methylpyrrolidin-2-yl)ethanol

This technical guide provides a comprehensive overview of 2-(1-methylpyrrolidin-2-yl)ethanol, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Properties

The formal IUPAC name for 1-Methyl-2-pyrrolidineethanol is 2-(1-methylpyrrolidin-2-yl)ethanol [1][2][]. It is also known by several synonyms, including N-methyl-2-(2-hydroxyethyl)pyrrolidine and 2-(n-methylpyrrolidin-2-yl)ethanol[1]. This compound is a valuable building block in the synthesis of various pharmaceutical compounds[4].

Chemical Identifiers
IdentifierValue
CAS Number 67004-64-2[1][5]
Molecular Formula C7H15NO[1][2][5]
Molecular Weight 129.20 g/mol [1][2][5]
InChI InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3[1][]
Canonical SMILES CN1CCCC1CCO[1][]
Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-methylpyrrolidin-2-yl)ethanol is presented below.

PropertyValue
Appearance Clear yellow to brownish liquid[6]
Density 1.0 ± 0.1 g/cm³[5]
Boiling Point 214.0 ± 0.0 °C at 760 mmHg[5]
Flash Point 84.4 ± 0.0 °C[5]
Water Solubility Miscible[2]
LogP 0.08[5]
Refractive Index 1.469[5]
pKa 15.03 ± 0.10 (Predicted)[2]

Synthesis of 2-(1-methylpyrrolidin-2-yl)ethanol

Several synthetic routes for 2-(1-methylpyrrolidin-2-yl)ethanol have been reported. The following sections detail some of the established experimental protocols.

Synthesis via Reduction of Methyl 1-methylpyrrolidine-2-acetate

A common method involves the reduction of a carboxylate precursor.

A Methyl 1-methylpyrrolidine-2-acetate B Dissolve in Methanol A->B C Slowly add NaBH4 B->C D Heat to reflux for 12 hours C->D E Remove methanol by rotary evaporation D->E F Add Ethyl Acetate and Water E->F G Separate Organic Layer F->G H Wash with Saturated Saline G->H I Dry with Anhydrous Sodium Sulfate H->I J Concentrate under reduced pressure I->J K 2-(1-methylpyrrolidin-2-yl)ethanol (Colorless Liquid) J->K

Synthesis of 2-(1-methylpyrrolidin-2-yl)ethanol.

Experimental Protocol:

  • Weigh 5.0 g of methyl 1-methylpyrrolidine-2-acetate and place it in a round-bottomed flask.

  • Add 50 mL of methanol to dissolve the starting material.[6]

  • Slowly add 2.0 g of sodium borohydride (NaBH4) to the solution.[6]

  • Heat the reaction mixture to reflux and maintain for 12 hours.[6]

  • After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.[6]

  • To the residue, add 50 mL of ethyl acetate and 50 mL of water.[6]

  • Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

  • Collect the organic layer and wash it with saturated saline solution.[6]

  • Dry the organic layer with anhydrous sodium sulfate.[6]

  • Filter to remove the desiccant and concentrate the organic solvent under reduced pressure to obtain the final product as a colorless liquid.[6]

Alternative Synthesis Methods

Research has explored other synthetic pathways, including:

  • Lithium aluminum hydride reduction of ethyl ecgoninate : This was reported as a preferred procedure in one study.[7]

  • Reaction of Δ-pyrrylmagnesium bromide with ethylene oxide : This is followed by catalytic reduction and N-methylation, though it has been noted to produce poor yields.[7]

  • N-methylation of 2-pyrrolidineethanol : This involves the preparation of the precursor through the reaction of methyl ethyl β-ketoadipate.[7]

Applications in Drug Development

2-(1-methylpyrrolidin-2-yl)ethanol is a crucial intermediate in the pharmaceutical industry[4][6]. Its chemical structure makes it a valuable precursor for a variety of pharmaceutical compounds[4].

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key building block in the synthesis of several APIs. Notable examples include its use in the production of aripiprazole hydrochloride, a medication for mental health disorders, and chlorpheniramine, used to treat allergic conditions[4]. It is also used in the synthesis of Clemastine, an antihistamine[6][7].

cluster_0 Precursor Synthesis cluster_1 API Synthesis cluster_2 Drug Formulation A 2-(1-methylpyrrolidin-2-yl)ethanol B Chemical Reactions (e.g., Esterification, Alkylation) A->B Key Building Block C Intermediate Compounds B->C D Final API Product C->D E Purification D->E F Formulation with Excipients E->F G Final Drug Product (e.g., Tablets, Injections) F->G

Role in API Synthesis and Drug Formulation.
Research and Development

In laboratory settings, researchers utilize 2-(1-methylpyrrolidin-2-yl)ethanol for the exploration and development of new therapeutic agents[4]. Its high purity is essential for ensuring the accuracy and reproducibility of research and development efforts[4].

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the signaling pathways directly modulated by 2-(1-methylpyrrolidin-2-yl)ethanol. Its primary role described in the literature is that of a chemical intermediate in the synthesis of pharmacologically active molecules. The biological activity and mechanism of action would be characteristic of the final API it is used to synthesize.

Analytical Methods

While specific analytical protocols for 2-(1-methylpyrrolidin-2-yl)ethanol are not extensively detailed in the provided results, a general workflow for the analysis of a related compound, N-methyl-2-pyrrolidone (NMP), in a biological matrix using HPLC-MS/MS can be adapted. This provides a framework for developing a quantitative analytical method.

A Sample Collection (e.g., Biological Matrix) B Addition of Internal Standard (e.g., Deuterated Analog) A->B C Solvent Extraction (e.g., Methanol, Acetonitrile) B->C D Dilution C->D E HPLC Separation (Hydrophobic Column) D->E F Tandem Mass Spectrometry (MS/MS) (Positive Electrospray Ionization) E->F G Quantitation (External Standard Calibration) F->G H Confirmation (Monitoring Multiple Ion Transitions) G->H I Data Analysis and Reporting H->I

Generalized Analytical Workflow for Quantification.

Experimental Protocol Outline (based on NMP analysis):

  • Sample Preparation : An internal standard (e.g., a deuterated version of the analyte) is added to the sample (e.g., bovine liver)[8].

  • Extraction : The analyte is extracted from the matrix using organic solvents such as methanol and acetonitrile[8].

  • Dilution : The extract is diluted to an appropriate concentration for analysis[8].

  • Chromatographic Separation : The diluted extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a hydrophobic column, to separate the analyte from other components[8].

  • Detection and Quantitation : The analyte is detected using tandem mass spectrometry (MS/MS) with positive electrospray ionization. Quantitation is achieved by creating an external standard calibration curve of the peak area ratio of the analyte to the internal standard versus concentration[8].

  • Confirmation : The identity of the analyte is confirmed by monitoring multiple precursor-to-product ion transitions and comparing their ratios to those of a known standard[8].

Safety and Handling

2-(1-methylpyrrolidin-2-yl)ethanol is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage[1][9]. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical[9]. It should be stored in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition[].

References

Molecular structure and formula of 1-Methyl-2-pyrrolidineethanol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pyrrolidineethanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and an ethanol group at the second carbon. It is a colorless to pale yellow liquid with a mild odor.[1] This compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antihistamine Clemastine. It is also known as Clemastine Impurity 4 in pharmacopeial contexts. Beyond its pharmaceutical applications, it finds use as a solvent and stabilizer in various chemical formulations.[2]

Molecular Structure and Formula

The molecular structure of this compound is characterized by a five-membered saturated pyrrolidine ring. A methyl group is attached to the nitrogen atom (position 1), and a 2-hydroxyethyl group is attached to the carbon atom at position 2.

Molecular Formula: C₇H₁₅NO[3][4]

IUPAC Name: 2-(1-methylpyrrolidin-2-yl)ethanol[4]

CAS Number: 67004-64-2[3][4]

Canonical SMILES: CN1CCCC1CCO[4]

InChI Key: FYVMBPXFPFAECB-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 129.20 g/mol [4]
Appearance Clear yellow to brownish liquid[3]
Boiling Point 110-112 °C at 14 mmHg[3]
Density 0.951 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.4713[3]
Flash Point 84 °C (closed cup)
Water Solubility Miscible[1]
pKa (Predicted) 15.03 ± 0.10[1]

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various methods. A general and widely referenced method involves the reduction of a pyrrolidine-2-acetate derivative.

Experimental Protocol: Reduction of Methyl 1-methylpyrrolidine-2-acetate

This protocol describes the synthesis of this compound via the reduction of methyl 1-methylpyrrolidine-2-acetate using sodium borohydride.[3]

Materials:

  • Methyl 1-methylpyrrolidine-2-acetate (5.0 g)

  • Methanol (50 mL)

  • Sodium borohydride (NaBH₄) (2.0 g)

  • Ethyl acetate (50 mL)

  • Water (50 mL)

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of methanol.[3]

  • Slowly add 2.0 g of sodium borohydride to the solution.[3]

  • Heat the reaction mixture to reflux and maintain for 12 hours.[3]

  • After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.[3]

  • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.[3]

  • Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.[3]

  • Collect the organic layer and wash it with saturated saline solution.[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Filter to remove the desiccant and concentrate the organic solvent under reduced pressure to yield the final product, N-methyl-2-(2-hydroxyethyl)pyrrolidine (this compound), as a colorless liquid. The expected yield is approximately 3.5 g.[3]

Logical Workflow for the Synthesis of this compound:

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Methyl 1-methylpyrrolidine-2-acetate in Methanol B Slowly add Sodium Borohydride A->B in a round-bottomed flask C Reflux for 12 hours B->C Heat D Remove Methanol via Rotary Evaporation C->D After completion E Add Ethyl Acetate and Water D->E F Liquid-Liquid Extraction E->F G Wash Organic Layer with Saturated Saline F->G H Dry Organic Layer with Anhydrous Sodium Sulfate G->H I Filter and Concentrate H->I J This compound (Final Product) I->J

A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

Current scientific literature does not indicate significant intrinsic biological activity or well-defined signaling pathways for this compound itself. Its primary relevance in a biological context is as a crucial building block for the synthesis of pharmacologically active molecules. For instance, its structure forms a core component of Clemastine, an H1 histamine receptor antagonist. Therefore, its "biological effect" is indirect, enabling the creation of compounds that do interact with specific biological targets. There is no evidence to suggest that this compound directly modulates any signaling pathways in a manner relevant to drug action.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and established physicochemical properties. The synthetic protocol provided offers a reliable method for its preparation in a laboratory setting. While it does not exhibit significant direct biological activity, its role as a precursor to important pharmaceuticals underscores its importance in drug development and organic synthesis. Further research into novel applications of this compound could be a potential area of exploration.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for 1-Methyl-2-pyrrolidineethanol, an important pharmaceutical intermediate.[1][2] The document details the primary starting materials, experimental protocols, and quantitative data for the most common and effective methods of synthesis.

Synthesis via Reduction of Ethyl Ecgoninate

This route is considered a preferred and efficient method for the synthesis of this compound, primarily utilizing the reduction of ethyl ecgoninate with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3] The key starting materials for the formation of the intermediate, ethyl ecgoninate, are diethyl d-hydromuconate and methylamine.[3]

Experimental Protocol

Step 1: Synthesis of Ethyl Ecgoninate

  • A solution of diethyl d-hydromuconate is prepared in a suitable solvent.

  • An aqueous solution of methylamine is added to the solution of diethyl d-hydromuconate.

  • The reaction mixture is stirred and heated.

  • After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield ethyl ecgoninate.[3]

Step 2: Reduction of Ethyl Ecgoninate to this compound

  • A solution of ethyl ecgoninate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at a controlled temperature.

  • The reaction mixture is then refluxed for a specified period.

  • After cooling, the excess lithium aluminum hydride is quenched by the careful addition of water, followed by an aqueous solution of sodium hydroxide.

  • The resulting precipitate is filtered off and washed with ether.

  • The combined ether filtrates are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed by evaporation, and the resulting crude this compound is purified by vacuum distillation.[3]

Quantitative Data
ParameterValueReference
Ethyl Ecgoninate Yield 63%[3]
This compound Yield 72%[3]
Purity of this compound Not specified
Boiling Point of Ethyl Ecgoninate 164-184 °C (21 mm Hg)[3]
Boiling Point of this compound 101-104 °C (21 mm Hg)[3]

Reaction Workflow

G cluster_0 Step 1: Synthesis of Ethyl Ecgoninate cluster_1 Step 2: Reduction Diethyl d-hydromuconate Diethyl d-hydromuconate Reaction_1 Reaction Diethyl d-hydromuconate->Reaction_1 Methylamine Methylamine Methylamine->Reaction_1 Ethyl Ecgoninate Ethyl Ecgoninate Reaction_1->Ethyl Ecgoninate Ethyl Ecgoninate_2 Ethyl Ecgoninate Reduction Reduction Ethyl Ecgoninate_2->Reduction LiAlH4 Lithium Aluminum Hydride LiAlH4->Reduction This compound This compound Reduction->this compound

Synthesis of this compound from Ethyl Ecgoninate.

Synthesis via Reduction of Methyl 1-methylpyrrolidine-2-acetate

This synthetic route employs the reduction of a methyl ester, methyl 1-methylpyrrolidine-2-acetate, using sodium borohydride (NaBH₄), a milder reducing agent compared to LiAlH₄.[1]

Experimental Protocol
  • Methyl 1-methylpyrrolidine-2-acetate is dissolved in methanol in a round-bottomed flask.

  • Sodium borohydride is slowly added to the solution.

  • The reaction mixture is heated to reflux and maintained for 12 hours.

  • After the reaction is complete, methanol is removed by rotary evaporation under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with saturated saline, and dried over anhydrous sodium sulfate.

  • The solvent is concentrated under reduced pressure to yield this compound as a colorless liquid.[1]

Quantitative Data
ParameterValueReference
Starting Material 5.0 g of Methyl 1-methylpyrrolidine-2-acetate[1]
Reducing Agent 2.0 g of Sodium Borohydride[1]
Solvent 50 mL of Methanol[1]
Reaction Time 12 hours[1]
Product Yield 3.5 g[1]

Reaction Workflow

G Methyl 1-methylpyrrolidine-2-acetate Methyl 1-methylpyrrolidine-2-acetate Reduction Reduction in Methanol Methyl 1-methylpyrrolidine-2-acetate->Reduction NaBH4 Sodium Borohydride NaBH4->Reduction This compound This compound Reduction->this compound

Synthesis via Reduction of a Methyl Ester.

Synthesis from N-Pyrrylmagnesium Bromide and Ethylene Oxide

This method represents an early reported synthesis of this compound. It involves the formation of 2-pyrroleethanol as an intermediate, which is then subjected to catalytic reduction and N-methylation. However, this route is noted for its poor yields, making it less practical for large-scale preparations.[3]

Experimental Protocol

Step 1: Synthesis of 2-Pyrroleethanol

  • N-pyrrylmagnesium bromide is prepared by the reaction of pyrrole with a Grignard reagent.

  • This is then reacted with ethylene oxide to form 2-pyrroleethanol.[3]

Step 2: Catalytic Reduction to 2-Pyrrolidineethanol

  • 2-Pyrroleethanol is subjected to catalytic reduction using a platinum oxide (PtO₂) catalyst under a hydrogen atmosphere.[3]

Step 3: N-methylation to this compound

  • 2-Pyrrolidineethanol is N-methylated using formaldehyde in a sealed tube at elevated temperatures (110°-120°C).[3]

Quantitative Data

Quantitative data for this multi-step synthesis is reported to be poor, and specific yields for each step are not detailed in the primary reference, which discourages its use for large-scale synthesis.[3]

Reaction Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Catalytic Reduction cluster_2 Step 3: N-Methylation N-pyrrylmagnesium bromide N-pyrrylmagnesium bromide Reaction_1 Reaction N-pyrrylmagnesium bromide->Reaction_1 Ethylene oxide Ethylene oxide Ethylene oxide->Reaction_1 2-Pyrroleethanol 2-Pyrroleethanol Reaction_1->2-Pyrroleethanol 2-Pyrroleethanol_2 2-Pyrroleethanol Reduction Reduction 2-Pyrroleethanol_2->Reduction H2_PtO2 H₂ / PtO₂ H2_PtO2->Reduction 2-Pyrrolidineethanol 2-Pyrrolidineethanol Reduction->2-Pyrrolidineethanol 2-Pyrrolidineethanol_2 2-Pyrrolidineethanol Methylation N-Methylation 2-Pyrrolidineethanol_2->Methylation Formaldehyde Formaldehyde Formaldehyde->Methylation This compound This compound Methylation->this compound

Synthesis from N-Pyrrylmagnesium Bromide.

References

Unlocking a New Frontier in Pharmaceutical Research: The Potential of 1-Methyl-2-pyrrolidineethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pyrrolidineethanol, a pyrrolidine derivative, is emerging from its role as a mere solvent and synthetic intermediate to become a molecule of significant interest in pharmaceutical research. While traditionally utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs), recent investigations into its derivatives have unveiled a promising potential for the development of novel therapeutics. This technical guide delves into the core pharmaceutical applications of this compound, with a particular focus on the potent anticholinergic activity exhibited by its ester derivatives. We will explore its synthesis, mechanism of action, and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in pharmaceutical research. This clear, yellowish-brown liquid is miscible with water and possesses a molecular structure that makes it an excellent starting point for chemical modifications.[1]

PropertyValueReference
CAS Number 67004-64-2[2]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
Boiling Point 110-112 °C at 14 mmHg[2]
Density 0.951 g/mL at 25 °C[2]
Refractive Index n20/D 1.4713[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common and effective method involves the reduction of methyl 1-methylpyrrolidine-2-acetate.

Experimental Protocol: Synthesis via Reduction

Materials:

  • Methyl 1-methylpyrrolidine-2-acetate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of methanol in a round-bottom flask.

  • Slowly add 2.0 g of NaBH₄ to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.

  • To the residue, add 50 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the organic layer and wash it with saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the organic solvent under reduced pressure to obtain this compound as a colorless liquid.

Core Application: A Scaffold for Potent Anticholinergic Agents

The most significant potential of this compound in pharmaceutical research lies in its use as a scaffold for the development of anticholinergic drugs. Esters of 1-alkyl-2-hydroxyalkylpyrrolidines have demonstrated considerable anti-acetylcholine activity.[3]

The Benzilate Ester of this compound: A Promising Candidate

Research has highlighted that the benzilic acid ester of this compound, and more specifically its methiodide salt, is a highly potent anticholinergic agent, with activity comparable to that of atropine.[3] This finding positions this derivative as a strong candidate for further investigation in conditions where muscarinic receptor antagonism is desired, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.

Mechanism of Action: Muscarinic Receptor Antagonism

The anticholinergic effects of these derivatives are mediated through competitive antagonism of acetylcholine at muscarinic receptors. By blocking these receptors, they inhibit the effects of parasympathetic nerve stimulation. The diagram below illustrates this mechanism.

Anticholinergic Mechanism of Action cluster_synapse Cholinergic Synapse cluster_receptor Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Releases Postsynaptic_Cell Postsynaptic Cell (e.g., Smooth Muscle) Muscarinic_Receptor Muscarinic Receptor (M3) Response Physiological Response (e.g., Muscle Contraction) Muscarinic_Receptor->Response Activates No_Response Inhibition of Response Muscarinic_Receptor->No_Response Acetylcholine->Muscarinic_Receptor Binds to Derivative This compound Benzilate Ester Derivative->Muscarinic_Receptor Blocks

Caption: Mechanism of anticholinergic action.

Synthesis of (1-Methylpyrrolidin-2-yl)methyl Benzilate

The potent benzilate ester can be synthesized from this compound via transesterification with methyl benzilate.

Experimental Protocol: Transesterification

Materials:

  • This compound

  • Methyl benzilate

  • n-Heptane

  • Sodium methoxide (catalyst)

  • Reaction flask with a distillation head

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a reaction flask equipped with a distillation head and magnetic stirrer, combine this compound and a molar excess of methyl benzilate in n-heptane.

  • Add a catalytic amount of sodium methoxide.

  • Heat the mixture to reflux. The methanol formed during the reaction will be removed by distillation, driving the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain (1-Methylpyrrolidin-2-yl)methyl benzilate.

Evaluation of Anticholinergic Activity

The anticholinergic potency of this compound derivatives can be quantified using in vitro pharmacological assays. The guinea pig ileum contraction assay is a classic and reliable method for determining the pA₂ value, a measure of the antagonist's affinity for the receptor.

Experimental Protocol: Guinea Pig Ileum Contraction Assay

Materials:

  • Isolated guinea pig ileum segment

  • Organ bath with Tyrode's solution (or similar physiological salt solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂

  • Isotonic transducer and data acquisition system

  • Acetylcholine (agonist)

  • (1-Methylpyrrolidin-2-yl)methyl benzilate (antagonist)

  • Atropine (positive control)

Procedure:

  • Tissue Preparation: A segment of guinea pig ileum is suspended in the organ bath containing Tyrode's solution. One end is attached to a fixed point, and the other to an isotonic transducer to measure muscle contractions. The tissue is allowed to equilibrate for at least 30 minutes.

  • Agonist Dose-Response Curve: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed and allowed to return to baseline. A known concentration of the antagonist ((1-Methylpyrrolidin-2-yl)methyl benzilate) is added to the bath and incubated for a set period (e.g., 20-30 minutes).

  • Shifted Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for acetylcholine is generated.

  • Data Analysis: The dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence and absence of the antagonist) is calculated. This is repeated for at least three different concentrations of the antagonist.

  • Schild Plot and pA₂ Determination: A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA₂ value.

Experimental Workflow for pA2 Determination Start Start Tissue_Prep Prepare and mount guinea pig ileum Start->Tissue_Prep Equilibrate Equilibrate tissue in organ bath Tissue_Prep->Equilibrate ACh_CRC_1 Generate baseline ACh concentration-response curve (CRC) Equilibrate->ACh_CRC_1 Washout_1 Wash tissue ACh_CRC_1->Washout_1 Incubate_Antagonist Incubate with a known concentration of antagonist Washout_1->Incubate_Antagonist ACh_CRC_2 Generate shifted ACh CRC in presence of antagonist Incubate_Antagonist->ACh_CRC_2 Calculate_DR Calculate Dose Ratio (DR) ACh_CRC_2->Calculate_DR Repeat_Loop Repeat for multiple antagonist concentrations Calculate_DR->Repeat_Loop Repeat_Loop->Washout_1 Yes Schild_Plot Construct Schild Plot Repeat_Loop->Schild_Plot No Determine_pA2 Determine pA2 value from x-intercept Schild_Plot->Determine_pA2 End End Determine_pA2->End

Caption: Workflow for pA₂ determination.

Quantitative Data Summary

CompoundTargetPotencypA₂ of Atropine (Reference)
(1-Methylpyrrolidin-2-yl)methyl benzilate methiodideMuscarinic Acetylcholine ReceptorsAs potent as atropine[3]~8.9 (on guinea pig ileum)

Conclusion

This compound represents a versatile and promising scaffold for the development of new pharmaceutical agents. The significant anticholinergic activity of its ester derivatives, particularly the benzilate ester, warrants further investigation. This technical guide provides a foundational understanding of the synthesis, mechanism of action, and evaluation of these compounds, offering a valuable resource to researchers aiming to explore this exciting area of medicinal chemistry. The development of selective muscarinic antagonists derived from this compound could lead to new and improved treatments for a range of debilitating conditions.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-2-pyrrolidineethanol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols.

Introduction to this compound

This compound, with the CAS number 2831-56-3, is a chemical compound used as an intermediate in various chemical syntheses. Understanding its solubility is crucial for its application in reaction chemistry, formulation development, and purification processes. Structurally, it is a pyrrolidine derivative containing a primary alcohol functional group, which influences its polarity and solubility behavior.

Qualitative Solubility Profile

Based on available chemical information, this compound is described as being soluble and miscible with water.[1] This high affinity for water is attributed to the presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring, both of which can participate in hydrogen bonding.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common laboratory solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventClassificationTemperature (°C)Solubility ( g/100 mL)Observations
WaterPolar ProticMiscible
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
DichloromethanePolar Aprotic
TolueneNonpolar
HexaneNonpolar

Experimental Protocols for Solubility Determination

Researchers can employ the following established methods to determine the solubility of this compound.

4.1. Protocol for Qualitative Assessment of Miscibility

This method provides a rapid determination of whether the compound is miscible, partially miscible, or immiscible in a given solvent.

  • Materials:

    • This compound

    • Solvent of interest

    • Calibrated pipettes or graduated cylinders

    • Small, clear glass vials or test tubes with closures

    • Vortex mixer (optional)

  • Procedure:

    • Add a known volume (e.g., 1 mL) of the solvent to a clean, dry vial.

    • Add an equal volume of this compound to the same vial.

    • Securely close the vial and agitate it by inverting it several times or by using a vortex mixer for 30 seconds.

    • Allow the mixture to stand at a controlled temperature and observe for the formation of a single phase or multiple layers.

  • Interpretation of Results:

    • Miscible: A single, clear, and homogenous liquid phase is observed.

    • Immiscible: Two distinct liquid layers are present.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

4.2. Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility by creating a saturated solution and then quantifying the amount of dissolved solute.

  • Materials:

    • This compound

    • Solvent of interest

    • Analytical balance

    • Temperature-controlled shaker or incubator

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Pre-weighed vials

  • Procedure:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container. The excess solid ensures that a saturated solution is formed.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the mixture to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed vial to remove any undissolved solute.

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the solute is obtained.

    • Weigh the vial with the dried solute.

  • Calculation:

    • Mass of dissolved solute = (Weight of vial + dried solute) - (Weight of empty vial)

    • Mass of solvent = (Weight of vial + saturated solution) - (Weight of vial + dried solute)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

G cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination cluster_analysis Data Analysis & Reporting prep_solute Obtain Pure This compound qual_test Perform Visual Miscibility Test prep_solute->qual_test quant_saturate Prepare Saturated Solution at Controlled Temperature prep_solute->quant_saturate prep_solvent Select & Prepare Common Lab Solvents prep_solvent->qual_test prep_solvent->quant_saturate qual_observe Observe for Phase Separation qual_test->qual_observe qual_result Categorize: Miscible, Partially Miscible, or Immiscible qual_observe->qual_result qual_result->quant_saturate For non-miscible solvents analysis_report Generate Technical Report qual_result->analysis_report Report qualitative observations quant_filter Filter to Remove Excess Solute quant_saturate->quant_filter quant_measure Measure Solute in Known Amount of Solvent (e.g., Gravimetric) quant_filter->quant_measure quant_data Calculate Solubility (e.g., g/100 mL) quant_measure->quant_data analysis_table Tabulate Quantitative Solubility Data quant_data->analysis_table analysis_table->analysis_report

Caption: Workflow for determining the solubility of this compound.

References

Stability and Storage of 1-Methyl-2-pyrrolidineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-2-pyrrolidineethanol (CAS No. 67004-64-2). The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. This document outlines general stability information, potential degradation pathways, and detailed experimental protocols for forced degradation studies, which are essential for developing stability-indicating analytical methods and ensuring the quality of pharmaceutical preparations.

General Stability and Storage Recommendations

This compound is generally considered stable under normal laboratory conditions.[1] However, to ensure its long-term integrity, specific storage and handling procedures should be followed.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource(s)
Storage Temperature 2-8°C is recommended for long-term storage.[1] For shorter periods, storage in a cool, dry, and well-ventilated area away from heat and ignition sources is advised.[1][2]
Light Exposure Store in the dark or in an amber-colored, tightly sealed container to protect from light.[1]
Atmosphere Keep the container tightly closed to prevent exposure to moisture and air.[2]
Incompatible Materials Avoid contact with strong oxidizing agents and strong acids.[2]
Container Type Use well-sealed glass bottles or appropriate plastic containers.

Potential Degradation Pathways

While specific degradation kinetic studies for this compound are not extensively available in the public domain, based on its chemical structure (a tertiary amine and a primary alcohol), the following degradation pathways can be anticipated under stress conditions:

  • Oxidation: The tertiary amine is susceptible to oxidation, potentially leading to the formation of an N-oxide. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Acid/Base Hydrolysis: Although generally stable, extreme pH conditions could potentially lead to ring-opening of the pyrrolidine ring, though this is less likely under typical laboratory conditions.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, leading to various breakdown products.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common pathway for many organic molecules.

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

G Workflow for Stability Assessment of this compound cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis & Method Development cluster_3 Stability Profiling & Reporting A Literature Review & In-Silico Prediction B Preliminary Forced Degradation A->B Inform Stress Conditions C Hydrolytic Stress (Acidic, Basic, Neutral) B->C Apply Stress Conditions D Oxidative Stress (e.g., H2O2) B->D Apply Stress Conditions E Thermal Stress (Dry Heat, Elevated Temp. in Solution) B->E Apply Stress Conditions F Photolytic Stress (UV/Vis Light) B->F Apply Stress Conditions G Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) C->G Analyze Stressed Samples D->G Analyze Stressed Samples E->G Analyze Stressed Samples F->G Analyze Stressed Samples H Characterize Degradation Products (e.g., LC-MS, NMR) G->H Identify & Quantify Degradants I Long-Term & Accelerated Stability Studies H->I Monitor Known Degradants J Establish Storage Conditions & Re-test Period I->J Determine Shelf-Life K Compile Stability Report J->K Finalize Documentation

Caption: Workflow for assessing the chemical stability of this compound.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4][5] The goal is to achieve 5-20% degradation of the drug substance.[4] The following are detailed, yet general, protocols that can be adapted for this compound.

General Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Control Samples: A sample protected from stress (e.g., stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Mix the stock solution with an equal volume of purified water.

    • Incubate the mixture at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

Oxidative Degradation
  • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Keep the mixture at room temperature.

  • Withdraw samples at 0, 2, 4, 8, and 24 hours.

Thermal Degradation
  • Transfer an aliquot of the stock solution into a sealed vial.

  • Place the vial in a temperature-controlled oven at 80°C.

  • Withdraw samples at 0, 24, 48, and 72 hours.

  • For solid-state thermal stability, store the neat compound at 80°C and sample at the same time points by preparing solutions for analysis.

Photolytic Degradation
  • Expose a thin layer of the solid compound or a solution in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the samples after the exposure period.

Illustrative Stability Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 2: Hypothetical Hydrolytic Degradation of this compound at 60°C

Time (hours)% Degradation (0.1 M HCl)% Degradation (0.1 M NaOH)% Degradation (Water)
00.00.00.0
21.22.5< 0.1
42.55.1< 0.1
85.110.30.2
2415.828.70.5

Table 3: Hypothetical Oxidative, Thermal, and Photolytic Degradation

Stress ConditionDuration% Degradation
3% H₂O₂ at RT24 hours8.2
80°C (in solution)72 hours12.5
80°C (solid state)72 hours3.1
Photolytic (ICH Q1B)-6.7

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under forced conditions such as strong acid, strong base, oxidation, high temperature, and exposure to light. For critical applications, it is imperative to conduct specific stability studies under the conditions relevant to its intended use. The experimental protocols and illustrative data provided in this guide serve as a comprehensive resource for researchers and scientists to design and execute such studies, ensuring the quality and reliability of their work.

References

A Comprehensive Technical Guide to the Material Safety Data Sheet (MSDS) for 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling information for 1-Methyl-2-pyrrolidineethanol (CAS No. 67004-64-2). The following sections summarize critical data from its Material Safety Data Sheet (MSDS), offering essential information for laboratory and drug development settings.

Section 1: Chemical Identification and Physical Properties

This compound is a heterocyclic compound utilized as a pharmaceutical intermediate.[1] It is also known by several synonyms, including 2-(2-Hydroxyethyl)-1-methylpyrrolidine and N-methyl-2-(2-hydroxyethyl)pyrrolidine.[2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 67004-64-2[4]
Molecular Formula C7H15NO[4]
Molecular Weight 129.20 g/mol [4]
Appearance Clear yellow to brownish liquid[1][5]
Boiling Point 110-112 °C at 14 mmHg[1]
Density 0.951 g/mL at 25 °C[1]
Refractive Index n20/D 1.4713[1]
Flash Point 84 °C (183.2 °F) - closed cup
Solubility Miscible with water[5]
Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel should be aware of its potential health effects and handle it accordingly.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[4][5]
Skin Irritation2H315: Causes skin irritation[4][5]
Serious Eye Damage1H318: Causes serious eye damage[4][5]

Pictograms:

Corrosion, Exclamation mark

Signal Word: Danger[4]

Section 3: Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] However, some acute toxicity data is available.

Table 3: Acute Toxicity Data

RouteSpeciesValue
OralRatLD50: 1800 mg/kg[2]

No data is available for carcinogenicity, mutagenicity, or reproductive toxicity.[2]

Section 4: Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Experimental Protocol for Safe Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[2]

    • Hand Protection: Handle with compatible chemical-resistant gloves. Inspect gloves prior to use and use a proper glove removal technique.[2]

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

  • Hygiene Measures: Wash hands thoroughly after handling and before breaks.[2] Do not eat, drink, or smoke in the work area.[5]

  • Storage: Store in a cool, dry, and well-ventilated place.[] Keep the container tightly closed and upright to prevent leakage.[2] Keep away from heat, sparks, and open flames.[6] It is hygroscopic and should be stored under an inert gas.[6]

Section 5: First Aid and Emergency Procedures

In the event of exposure, follow these first-aid measures and seek medical attention.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: Do NOT use a water jet.[2]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[2]

Visualizations

The following diagrams illustrate key informational workflows related to the Material Safety Data Sheet for this compound.

MSDS_Access_Workflow cluster_Preparation Preparation Phase cluster_Review Information Review Phase cluster_Implementation Implementation Phase Start Identify Need for This compound Search Search for MSDS from Reputable Supplier (e.g., Sigma-Aldrich, Fisher Scientific) Start->Search Review Thoroughly Review All 16 Sections of the SDS/MSDS Search->Review Extract Extract Key Data: - Hazards (Sec 2) - PPE (Sec 8) - Handling/Storage (Sec 7) - First Aid (Sec 4) Review->Extract SOP Develop or Update Standard Operating Procedure (SOP) Extract->SOP Training Train All Personnel on Hazards and Procedures SOP->Training Procure Procure and Use Required PPE Training->Procure Handle Handle Chemical According to SOP in Designated Area Procure->Handle

Caption: Workflow for Safely Accessing and Utilizing MSDS Information.

MSDS_Core_Sections cluster_details Key Hazard and Precautionary Information MSDS MSDS for this compound Section 1: Identification Section 2: Hazard(s) Identification Section 3: Composition Section 4: First-Aid Measures Section 7: Handling and Storage Section 8: Exposure Controls/Personal Protection Section 11: Toxicological Information Hazards Harmful if Swallowed Causes Skin Irritation Causes Serious Eye Damage MSDS:sec2->Hazards Handling Store in Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed Avoid Heat and Ignition Sources MSDS:sec7->Handling PPE Safety Goggles & Face Shield Chemical-Resistant Gloves Protective Clothing MSDS:sec8->PPE FirstAid Inhalation: Fresh Air Skin: Wash with Soap & Water Eyes: Rinse with Water for 15 min Swallowed: Do NOT Induce Vomiting MSDS:sec4->FirstAid

Caption: Key Sections of the this compound MSDS.

References

Methodological & Application

Application Notes and Protocols: 1-Methyl-2-pyrrolidineethanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-pyrrolidineethanol is a valuable and versatile chiral building block in organic synthesis, primarily utilized in the pharmaceutical industry. Its structure, featuring a pyrrolidine ring, a tertiary amine, and a primary alcohol, provides multiple reactive sites for the construction of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various compounds, including its conversion into key intermediates for the preparation of pharmaceuticals and its potential application in the development of chiral ligands.

Physicochemical Properties and Safety Information

This compound is a clear yellow to brownish liquid with a boiling point of 110-112 °C at 14 mmHg and a density of 0.951 g/mL at 25 °C.[1][2] It is essential to handle this compound with appropriate safety precautions, as it is harmful if swallowed and can cause skin and serious eye irritation.[1][2]

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number67004-64-2[1][2]
Molecular FormulaC₇H₁₅NO[1]
Molecular Weight129.20 g/mol [1][2]
Boiling Point110-112 °C / 14 mmHg[1][2]
Density0.951 g/mL at 25 °C[1][2]
Refractive Indexn20/D 1.4713[1][2]

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of methyl 1-methylpyrrolidine-2-acetate.

Experimental Protocol:

Scheme 1: Synthesis of this compound

G reactant Methyl 1-methylpyrrolidine-2-acetate reagent NaBH₄, Methanol product This compound reactant->product Reflux, 12h

Caption: Synthesis of this compound.

Materials:

  • Methyl 1-methylpyrrolidine-2-acetate (5.0 g)

  • Sodium borohydride (NaBH₄) (2.0 g)

  • Methanol (50 mL)

  • Ethyl acetate (50 mL)

  • Water (50 mL)

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of methanol.

  • Slowly add 2.0 g of sodium borohydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After completion of the reaction, remove the methanol by rotary evaporation under reduced pressure.

  • To the residue, add 50 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

  • Wash the organic layer with saturated saline solution and dry over anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the organic solvent under reduced pressure to obtain the product.

Quantitative Data:

Table 2: Synthesis of this compound

ReactantMolesProductYieldPurity
Methyl 1-methylpyrrolidine-2-acetate0.035This compound3.5 g (77%)Colorless liquid

Applications as a Building Block

This compound serves as a precursor for various pharmaceutical agents and other functional molecules. Key transformations involve the functionalization of its hydroxyl group.

Synthesis of a Benzilate Ester for Antispasmodic Screening

The hydroxyl group of this compound can be esterified to produce compounds with potential pharmacological activity.

Experimental Protocol:

Scheme 2: Synthesis of 2-(1-Methylpyrrolidin-2-yl)ethyl benzilate

G reactant1 This compound product 2-(1-Methylpyrrolidin-2-yl)ethyl benzilate reactant1->product reactant2 Methyl benzilate reactant2->product reagent Sodium, n-heptane reagent->product Reflux

Caption: Synthesis of a benzilate ester derivative.

Materials:

  • This compound (6.5 g, 0.05 mole)

  • Methyl benzilate (12.1 g, 0.05 mole)

  • A small piece of freshly-cut sodium

  • n-Heptane (100 mL)

Procedure:

  • Combine this compound, methyl benzilate, and a small piece of sodium in 100 mL of n-heptane.

  • Reflux the mixture.

  • Monitor the reaction for the formation of the product.

  • Upon completion, the product can be isolated and purified using standard techniques.

Quantitative Data:

Table 3: Synthesis of 2-(1-Methylpyrrolidin-2-yl)ethyl benzilate

Reactant 1Reactant 2ProductYield
This compound (0.05 mol)Methyl benzilate (0.05 mol)2-(1-Methylpyrrolidin-2-yl)ethyl benzilate72% (crude)
Intermediate for Clemastine Synthesis

This compound is a precursor to the antihistamine clemastine. The synthesis involves the initial conversion of the alcohol to a chloride, followed by an etherification reaction.

Scheme 3: Synthesis of N-Methyl-2-(2-chloroethyl)pyrrolidine

G reactant This compound product N-Methyl-2-(2-chloroethyl)pyrrolidine reactant->product reagent Thionyl chloride reagent->product Chlorination

Caption: Chlorination of this compound.

Experimental Protocol:

Materials:

  • This compound (1 mol)

  • Thionyl chloride (1.5 mol)

  • Pyridine (0.1 mol)

Procedure:

  • In a suitable reaction vessel, add 1 mole of this compound.

  • Slowly add 1.5 moles of thionyl chloride, followed by 0.1 moles of pyridine.

  • Slowly heat the mixture to 110 °C over 2 hours.

  • Maintain the reaction at 110 °C for 2 hours.

  • After completion, the product is isolated by vacuum distillation.

Quantitative Data:

Table 4: Synthesis of N-Methyl-2-(2-chloroethyl)pyrrolidine

ReactantProductYield
This compound (1 mol)N-Methyl-2-(2-chloroethyl)pyrrolidine90%

Scheme 4: Synthesis of Clemastine

G reactant1 N-Methyl-2-(2-chloroethyl)pyrrolidine product Clemastine reactant1->product reactant2 1-(4-chlorophenyl)-1-phenylethanol reactant2->product reagent Sodamide reagent->product O-alkylation

Caption: Final step in the synthesis of Clemastine.

Experimental Protocol:

Materials:

  • N-Methyl-2-(2-chloroethyl)pyrrolidine

  • 1-(4-chlorophenyl)-1-phenylethanol

  • Sodamide

Procedure:

  • N-Methyl-2-(2-chloroethyl)pyrrolidine is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of sodamide.[3]

  • The resulting racemic clemastine is then typically resolved using a chiral acid like L-(+)-tartaric acid to obtain the desired enantiomer.[3][4]

Synthesis of a Phenothiazine Derivative for Antihistaminic Testing

The chloro derivative of this compound can be used to alkylate phenothiazine, producing compounds with potential antihistaminic properties.

Experimental Protocol (Representative):

Scheme 5: Synthesis of 10-[2-(1-methyl-2-pyrrolidinyl)ethyl]phenothiazine

G reactant1 N-Methyl-2-(2-chloroethyl)pyrrolidine product 10-[2-(1-methyl-2-pyrrolidinyl)ethyl]phenothiazine reactant1->product reactant2 Phenothiazine reactant2->product reagent Base (e.g., NaH) reagent->product N-alkylation

Caption: N-alkylation of phenothiazine.

Materials:

  • Phenothiazine

  • N-Methyl-2-(2-chloroethyl)pyrrolidine

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a solution of phenothiazine in an anhydrous solvent under an inert atmosphere, add a strong base such as sodium hydride to deprotonate the nitrogen.

  • Add N-Methyl-2-(2-chloroethyl)pyrrolidine to the resulting phenothiazine anion.

  • Heat the reaction mixture to ensure completion.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the product by chromatography or recrystallization.

Hypothetical Application in Chiral Ligand Synthesis

While direct examples of chiral ligands derived from this compound are not prevalent in the reviewed literature, its structure is analogous to other chiral amino alcohols successfully used in asymmetric catalysis. The following is a hypothetical protocol for the synthesis of a chiral phosphine ligand, based on established methods for similar molecules.[4]

Experimental Protocol (Hypothetical):

Scheme 6: Hypothetical Synthesis of a Chiral Phosphine Ligand

G start This compound step1 Tosylation (TsCl, Pyridine) start->step1 intermediate OMs or OTs derivative step1->intermediate step2 Nucleophilic Substitution (LiPPh₂) intermediate->step2 product Chiral Phosphine Ligand step2->product

Caption: Hypothetical synthesis of a chiral phosphine ligand.

Materials:

  • (S)-1-Methyl-2-pyrrolidineethanol

  • Tosyl chloride (TsCl)

  • Pyridine

  • Lithium diphenylphosphide (LiPPh₂)

  • Anhydrous solvents (e.g., Dichloromethane, THF)

Procedure:

  • Tosylation: Dissolve (S)-1-Methyl-2-pyrrolidineethanol in anhydrous dichloromethane and cool to 0 °C. Add pyridine, followed by the slow addition of tosyl chloride. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Quench the reaction with water and extract the product.

  • Phosphination: In a separate flask under an inert atmosphere, add a solution of the tosylated intermediate in THF to a solution of lithium diphenylphosphide in THF at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction and purify the crude product by column chromatography.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. Its utility is demonstrated in the synthesis of esters with potential biological activity and as a key precursor in the multi-step synthesis of the antihistamine clemastine. While its direct application in the synthesis of aripiprazole and chlorpheniramine is not supported by the current literature, its structural motifs suggest potential for the development of novel chiral ligands for asymmetric catalysis. The provided protocols offer a foundation for researchers to explore and expand the applications of this important chiral building block.

References

Application Notes and Protocols: The Role of 1-Methyl-2-pyrrolidineethanol in the Synthesis of Clemastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastine is a first-generation antihistamine characterized by its efficacy in alleviating allergic symptoms. Its synthesis is a multi-step process wherein derivatives of 1-methyl-2-pyrrolidineethanol play a crucial role as key building blocks. This document provides detailed application notes and experimental protocols for the synthesis of clemastine, with a focus on the utilization of this compound derivatives. The synthesis involves the formation of a key intermediate, N-methyl-2-(2-chloroethyl)pyrrolidine, which is subsequently coupled with 1-(4-chlorophenyl)-1-phenylethanol to form the racemic clemastine backbone. Chiral resolution and final salt formation yield the active enantiomer, (R,R)-clemastine fumarate.

Synthesis Pathway Overview

The synthesis of clemastine fumarate from precursors related to this compound can be delineated into four primary stages:

  • Preparation of the Chiral Intermediate: Synthesis and resolution of (S)-N-methyl-2-(2-chloroethyl)pyrrolidine.

  • Formation of Racemic Clemastine: Reaction of the chiral intermediate with 1-(4-chlorophenyl)-1-phenylethanol to yield racemic clemastine.

  • Chiral Resolution: Separation of the desired (R,R)-enantiomer from the racemic mixture.

  • Salt Formation and Purification: Conversion of the resolved clemastine base to its fumarate salt and final purification.

Clemastine_Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Racemic Clemastine Synthesis cluster_2 Step 3: Chiral Resolution cluster_3 Step 4: Final Product Formation N-methyl-2-aminoethyl\ntetramethyleneimine N-methyl-2-aminoethyl tetramethyleneimine Intermediate_Salt (S)-N-methyl-2-chloroethyl pyrrolidine tartrate N-methyl-2-aminoethyl\ntetramethyleneimine->Intermediate_Salt  Resolution L-(+)-tartaric acid L-(+)-tartaric acid L-(+)-tartaric acid->Intermediate_Salt Chloro_Intermediate (S)-N-methyl-2-chloroethyl pyrrolidine Intermediate_Salt->Chloro_Intermediate  Alkalization  & Extraction Racemic_Clemastine Racemic Clemastine Succinate Chloro_Intermediate->Racemic_Clemastine  Etherification Alcohol 1-(4-chlorophenyl)- 1-phenylethanol Alcohol->Racemic_Clemastine Resolved_Salt Resolved (R,R)-Clemastine Tartrate Salt Racemic_Clemastine->Resolved_Salt  Resolution Sodamide Sodamide Sodamide->Racemic_Clemastine Succinic_Acid Succinic_Acid Succinic_Acid->Racemic_Clemastine  Salt Formation Resolved_Base (R,R)-Clemastine (Free Base) Resolved_Salt->Resolved_Base  Basification L_Tartaric_Acid L-(+)-tartaric acid L_Tartaric_Acid->Resolved_Salt Clemastine_Fumarate_Crude Clemastine Fumarate (Crude) Resolved_Base->Clemastine_Fumarate_Crude  Salt Formation Clemastine_Fumarate_Pure Clemastine Fumarate (Pure) Clemastine_Fumarate_Crude->Clemastine_Fumarate_Pure  Recrystallization Fumaric_Acid Fumaric_Acid Fumaric_Acid->Clemastine_Fumarate_Crude

Caption: Overall synthesis pathway of Clemastine Fumarate.

Experimental Protocols

Step 1: Synthesis and Resolution of (S)-N-methyl-2-chloroethyl-pyrrolidine

This protocol details the resolution of racemic N-methyl-2-chloroethyl-pyrrolidine using L-(+)-tartaric acid to obtain the key (S)-enantiomer intermediate.

Materials:

  • N-methyl-2-aminoethyl tetramethyleneimine

  • L-(+)-tartaric acid

  • Methanol

  • 30% Sodium hydroxide solution

  • Chloroform

  • Water

Procedure:

  • Salt Formation:

    • In a suitable reaction vessel, dissolve 48.75 g (0.325 mol) of L-(+)-tartaric acid in 160 g of methanol with stirring until a clear solution is obtained.

    • Cool the solution to 0-10 °C.

    • Slowly add 32 g (0.25 mol) of N-methyl-2-aminoethyl tetramethyleneimine to the cooled solution over 1 hour, maintaining the temperature between 0-10 °C.

    • Stir the reaction mixture at this temperature for 6 hours.

    • Collect the precipitated (S)-N-methyl-2-chloroethyl-pyrrolidine tartrate by centrifugation or filtration. This should yield approximately 34.1 g of the salt.

  • Isolation of the Free Base:

    • Suspend the obtained salt in 50 g of water.

    • Adjust the pH of the suspension to 10-11 by adding a 30% aqueous sodium hydroxide solution. Ensure the temperature is maintained below 30 °C during this process.

    • Extract the aqueous layer three times with 15 g portions of chloroform.

    • Combine the organic phases and recover the chloroform by distillation.

    • Purify the residue by vacuum distillation to obtain (S)-N-methyl-2-chloroethyl-pyrrolidine.

Quantitative Data:

ParameterValueReference
Yield75.1%[1]
Purity (GC)99.12%[1]
Optical Rotation-94.7° (in chloroform)[1]
Step 2: Synthesis of Racemic Clemastine Succinate

This step involves the etherification of 1-(4-chlorophenyl)-1-phenylethanol with the previously synthesized (S)-N-methyl-2-chloroethyl-pyrrolidine.

Materials:

  • (S)-N-methyl-2-(2-chloroethyl)pyrrolidine

  • 1-(4-chlorophenyl)-1-phenylethanol

  • Sodamide (NaNH₂)

  • Succinic acid

  • Appropriate solvent (e.g., Toluene)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 1-(4-chlorophenyl)-1-phenylethanol in a suitable anhydrous solvent such as toluene.

  • Add sodamide to the solution and stir to form the corresponding alkoxide.

  • Add (S)-N-methyl-2-(2-chloroethyl)pyrrolidine to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • After cooling, quench the reaction carefully with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude racemic clemastine free base.

  • Dissolve the crude product in a suitable solvent and add succinic acid to precipitate the racemic clemastine succinate.[2][3]

  • Filter and dry the resulting solid.

(Note: Specific quantitative data for this step is not available in the cited literature.)

Step 3: Chiral Resolution of Racemic Clemastine Succinate

This protocol describes the separation of the desired (R,R)-enantiomer from the racemic mixture using L-(+)-tartaric acid.[2][3]

Materials:

  • Racemic clemastine succinate

  • L-(+)-tartaric acid

  • Acetone

  • Water

  • Sodium hydroxide solution

  • Petroleum ether

Procedure:

  • Liberation of the Free Base:

    • Dissolve the racemic clemastine succinate in water.

    • Adjust the pH to approximately 10 with a sodium hydroxide solution.

    • Extract the aqueous solution with petroleum ether.

    • Separate the organic phase and remove the solvent under reduced pressure to obtain the racemic clemastine free base.[2][3]

  • Diastereomeric Salt Formation:

    • Dissolve the racemic free base in a mixture of acetone and water (the optimal ratio of acetone to water can be screened, with ratios from 15:1 to 25:1 being suggested).[2][3]

    • Heat the solution to 50-60 °C with stirring.[2][3]

    • Add L-(+)-tartaric acid to the solution.

    • Allow the solution to cool, leading to the crystallization of the less soluble diastereomeric salt ((R,R)-clemastine-(+)-tartrate).

    • Filter the crystals and dry.

Quantitative Data for Resolution Solvent Screening:

Acetone:Water RatioYieldOptical PurityReference
1:152%79%[3]
5:154%Not Specified[3]
Step 4: Preparation and Recrystallization of Clemastine Fumarate

This final step involves the conversion of the resolved clemastine to its fumarate salt and its final purification.[2][3]

Materials:

  • Resolved (R,R)-clemastine tartrate salt

  • Fumaric acid

  • Acetone

  • Water

  • Activated carbon

Procedure:

  • Formation of Clemastine Fumarate Crude Product:

    • The resolved (R,R)-clemastine tartrate salt is converted back to the free base as described in Step 3.1.

    • The free base is then dissolved in an acetone/water mixture.

    • Fumaric acid is added to form the clemastine fumarate salt, which precipitates upon cooling.[2][3]

    • The crude product is collected by filtration.

  • Recrystallization of Clemastine Fumarate:

    • In a 10 L three-necked flask, add 900 g of crude clemastine fumarate to a mixture of 5 L of acetone and 0.25 L of purified water.[3]

    • Heat the mixture to 50-60 °C with stirring until the solid is completely dissolved.[3]

    • Add 27 g of activated carbon and continue stirring at 50-60 °C for 30 minutes.[3]

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool to room temperature with stirring to initiate crystallization (approximately 1 hour).

    • Further cool the mixture to -10 to 0 °C and continue stirring for 2 hours to maximize crystallization.[3]

    • Filter the purified crystals and wash the filter cake with a cold acetone solution.

    • Dry the solid under vacuum at 40-50 °C to obtain the final clemastine fumarate product.

Quantitative Data for Recrystallization:

ParameterValueReference
Yield~81%[3]
Purity (HPLC)99.5%[3]
Optical Purity99.9%[3]

Experimental Workflow Diagrams

Step_1_Workflow start Start dissolve_tartaric Dissolve L-(+)-tartaric acid in Methanol start->dissolve_tartaric cool_solution Cool to 0-10 °C dissolve_tartaric->cool_solution add_amine Add N-methyl-2-aminoethyl tetramethyleneimine cool_solution->add_amine stir_reaction Stir for 6 hours at 0-10 °C add_amine->stir_reaction collect_salt Collect Tartrate Salt stir_reaction->collect_salt suspend_in_water Suspend Salt in Water collect_salt->suspend_in_water adjust_ph Adjust pH to 10-11 with NaOH suspend_in_water->adjust_ph extract Extract with Chloroform adjust_ph->extract distill Vacuum Distill extract->distill end End: (S)-N-methyl-2- chloroethyl-pyrrolidine distill->end

Caption: Workflow for Synthesis of Chiral Intermediate.

Step_4_Workflow start Start dissolve_crude Dissolve Crude Clemastine Fumarate in Acetone/Water start->dissolve_crude heat_solution Heat to 50-60 °C dissolve_crude->heat_solution add_carbon Add Activated Carbon heat_solution->add_carbon stir_hot Stir for 30 min at 50-60 °C add_carbon->stir_hot filter_hot Hot Filtration stir_hot->filter_hot cool_rt Cool to Room Temperature filter_hot->cool_rt cool_cold Cool to -10 to 0 °C cool_rt->cool_cold filter_product Filter Purified Product cool_cold->filter_product dry_product Vacuum Dry at 40-50 °C filter_product->dry_product end End: Pure Clemastine Fumarate dry_product->end

Caption: Workflow for Recrystallization of Clemastine Fumarate.

References

Application Notes and Protocols: 1-Methyl-2-pyrrolidineethanol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific, quantitative data and established experimental protocols regarding the application of 1-Methyl-2-pyrrolidineethanol as a corrosion inhibitor. While the compound is mentioned in chemical databases as having this application, dedicated research articles detailing its performance, mechanism, and optimal usage conditions could not be located.

Therefore, the following application notes and protocols are presented as a generalized framework based on common methodologies for evaluating organic corrosion inhibitors. These are intended to serve as a starting point for researchers wishing to investigate the efficacy of this compound and should be adapted and optimized based on experimental findings.

Overview and Postulated Mechanism of Action

This compound (C₇H₁₅NO) is a heterocyclic organic compound containing both nitrogen and oxygen atoms, which are known to be active centers for the adsorption of organic molecules on metal surfaces. It is postulated that this compound functions as a corrosion inhibitor by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment.

The lone pair of electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of iron (in the case of steel), leading to the formation of a coordinate covalent bond. This adsorption can be classified as either physisorption (electrostatic interaction) or chemisorption (covalent bonding), or a combination of both. The formation of this protective film is expected to impede both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

A diagram illustrating the postulated general corrosion inhibition mechanism is provided below.

G H_plus H⁺ H2 H₂ Gas H_plus->H2 Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Cl_minus Cl⁻ Inhibitor This compound Adsorbed_Inhibitor Adsorbed Inhibitor Film Inhibitor->Adsorbed_Inhibitor Adsorption Fe Fe Fe_ion Fe²⁺ Fe->Fe_ion Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Adsorbed_Inhibitor->H_plus Hinders H⁺ Reduction Adsorbed_Inhibitor->Fe

Caption: Postulated mechanism of corrosion inhibition by this compound.

Proposed Experimental Protocols for Evaluation

The following are detailed, generalized protocols for assessing the corrosion inhibition properties of this compound.

2.1. Materials and Reagents

  • Corrosion Inhibitor: this compound (purity ≥ 98%)

  • Metal Specimen: Mild steel (or other metal of interest) with a defined composition (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: ≤ 0.04%, S: ≤ 0.05%, Fe: balance). Specimens should be cut to a consistent size and prepared by grinding with successively finer grades of emery paper, followed by degreasing with acetone, rinsing with distilled water, and drying.

  • Corrosive Medium: e.g., 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄), prepared from analytical grade reagents and distilled water.

2.2. Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Prepare metal specimens as described in section 2.1.

  • Accurately weigh each specimen to four decimal places (W_initial).

  • Prepare the corrosive solution with and without various concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).

  • Immerse the weighed specimens in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C).

  • After the immersion period, remove the specimens, wash with a cleaning solution (e.g., Clarke's solution for steel in acid), rinse with distilled water and acetone, dry, and reweigh (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

G start Start prep Prepare & Weigh Metal Specimen start->prep solutions Prepare Corrosive Solutions (with & without Inhibitor) prep->solutions immerse Immerse Specimen for a Set Time solutions->immerse clean Clean, Dry & Reweigh Specimen immerse->clean calc Calculate Weight Loss, Corrosion Rate & IE% clean->calc end End calc->end

Caption: Workflow for Weight Loss Measurement.

2.3. Electrochemical Measurements

These techniques provide insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode cell is used, with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

2.3.1. Potentiodynamic Polarization

Protocol:

  • Prepare the electrochemical cell with the corrosive solution (with and without inhibitor).

  • Immerse the electrodes and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density (log i) versus potential (E).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

2.3.2. Electrochemical Impedance Spectroscopy (EIS)

Protocol:

  • Set up the electrochemical cell and allow the OCP to stabilize as in the polarization measurement.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

G cluster_setup Experimental Setup cluster_methods Measurement Techniques cluster_analysis Data Analysis cell Three-Electrode Cell: - Working Electrode (Metal) - Counter Electrode (Pt) - Reference Electrode (SCE) stabilize Stabilize at OCP (30-60 min) cell->stabilize solution Corrosive Solution (with/without Inhibitor) solution->stabilize pdp Potentiodynamic Polarization: - Scan Potential (e.g., ±250 mV vs OCP) - Record Current Density stabilize->pdp eis Electrochemical Impedance Spectroscopy: - Apply AC Signal at OCP - Record Impedance over Frequency Range stabilize->eis pdp_analysis Tafel Extrapolation: - Determine i_corr and E_corr - Calculate IE% pdp->pdp_analysis eis_analysis Equivalent Circuit Modeling: - Determine R_ct and C_dl - Calculate IE% eis->eis_analysis

Caption: Workflow for Electrochemical Measurements.

Data Presentation (Hypothetical)

As no experimental data is available, the following tables are templates for how the quantitative results should be structured for clear comparison.

Table 1: Hypothetical Weight Loss Data for Mild Steel in 1 M HCl with this compound at 25 °C for 24 hours.

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)DataData-
100DataDataData
200DataDataData
500DataDataData
1000DataDataData

Table 2: Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound at 25 °C.

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Slope (mV/dec)Cathodic Slope (mV/dec)Inhibition Efficiency (%)
0 (Blank)DataDataDataData-
100DataDataDataDataData
200DataDataDataDataData
500DataDataDataDataData
1000DataDataDataDataData

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with this compound at 25 °C.

Inhibitor Conc. (ppm)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)DataDataData-
100DataDataDataData
200DataDataDataData
500DataDataDataData
1000DataDataDataData

Further Research Directions

To fully characterize this compound as a corrosion inhibitor, the following studies are recommended:

  • Adsorption Isotherm Studies: To understand the nature of the interaction between the inhibitor and the metal surface (e.g., Langmuir, Temkin, Frumkin isotherms).

  • Effect of Temperature: To determine the inhibitor's performance at elevated temperatures and to calculate thermodynamic parameters of adsorption.

  • Surface Analysis: Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) can be used to visualize the protective film and confirm its presence.

  • Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to correlate the molecular structure of this compound with its potential inhibition efficiency by calculating parameters like HOMO and LUMO energies.

Application Notes and Protocols for 1-Methyl-2-pyrrolidineethanol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Methyl-2-pyrrolidineethanol

This compound (CAS No. 67004-64-2) is a versatile organic compound utilized in the pharmaceutical industry primarily as a specialty solvent and a potential stabilizer in various drug formulations.[1] Structurally, it is a pyrrolidine derivative with a hydroxyl group, rendering it soluble in water and other polar solvents.[1] Its low volatility and role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the antihistamine clemastine, underscore its relevance in pharmaceutical development.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its initial assessment and integration into formulation development workflows.

PropertyValueReference
CAS Number 67004-64-2--INVALID-LINK--
Molecular Formula C₇H₁₅NO--INVALID-LINK--
Molecular Weight 129.20 g/mol --INVALID-LINK--
Appearance Clear yellow to brownish liquid--INVALID-LINK--
Boiling Point 110-112 °C at 14 mmHg--INVALID-LINK--
Density 0.951 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.4713--INVALID-LINK--
Water Solubility Miscible--INVALID-LINK--

Application as a Solvent

Due to its polar nature and potential for hydrogen bonding, this compound is a candidate for solubilizing APIs that are poorly soluble in aqueous or common organic solvents. Its application can be particularly beneficial in the development of liquid formulations, including oral solutions, injectables, and topical preparations.

General Workflow for Solubility Screening

The following diagram outlines a general workflow for screening the solubility of an API in this compound.

G cluster_0 Solubility Screening Workflow A API and this compound Procurement B Equilibrium Solubility Determination A->B C Analytical Method Development (e.g., HPLC) A->C D Quantitative Solubility Analysis B->D C->D E Data Analysis and Comparison D->E F Formulation Feasibility Assessment E->F G cluster_1 Stability Assessment Workflow A Formulation Preparation (with and without this compound) B Initial Characterization (t=0) A->B C Stability Study under Accelerated Conditions (e.g., 40°C/75% RH) A->C E Analysis of API Content and Degradation Products B->E D Time-Point Sampling C->D D->E F Data Evaluation and Shelf-Life Prediction E->F

References

Application Notes and Protocols for Safe Handling of 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for handling 1-Methyl-2-pyrrolidineethanol (CAS No: 67004-64-2) in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Introduction

This compound is a heterocyclic compound used as a pharmaceutical intermediate and in the synthesis of other organic compounds.[1] It is a clear yellow to brownish liquid that is miscible with water.[1][2] While a valuable reagent, it presents several health and safety hazards that necessitate careful handling and the implementation of stringent safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage: Causes serious eye damage.[3][4]

  • Combustible Liquid: It is a combustible liquid and should be kept away from heat and open flames.

Quantitative Data Summary

The following table summarizes the key quantitative safety and physical property data for this compound.

PropertyValueReference
Molecular Formula C7H15NO[4]
Molecular Weight 129.20 g/mol [4][5]
CAS Number 67004-64-2[3]
Appearance Clear yellow to brownish liquid[1]
Boiling Point 110-112 °C at 14 mmHg[1]
Density 0.951 g/mL at 25 °C[1]
Flash Point 84 °C (183.2 °F) - closed cup
Acute Toxicity (Oral LD50, Rat) 1800 mg/kg[3]

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is mandatory before handling this compound. The following PPE should be worn at all times:

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[3][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[3][7]

  • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are essential to prevent skin contact.[7][8] For larger quantities or in case of a splash risk, a chemical-resistant apron should be used.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[9]

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[11]

Handling and Storage Procedures
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not breathe vapors or mist.[8]

    • Keep away from heat, sparks, and open flames.[12]

    • Use only non-sparking tools to prevent ignition.[11]

    • Ground all containers and transfer equipment to prevent static discharge.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][9]

    • Keep containers tightly closed when not in use.[12]

    • Store in a segregated and approved area, and protect from light.[8][11]

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Prevent the spill from entering drains.[3]

    • Contact the institution's emergency response team.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Do not mix with other waste streams.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_emergency Emergency Procedures a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) b->c d Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) c->d e Work within a Chemical Fume Hood d->e Proceed to Handling f Use Non-Sparking Tools & Ground Equipment e->f g Dispense and Handle with Care (Avoid Inhalation, Contact, and Ingestion) f->g h Keep Away from Ignition Sources g->h i Tightly Seal Container h->i Experiment Complete j Store in a Cool, Dry, Well-Ventilated Area i->j k Clean Work Area j->k l Dispose of Contaminated Materials (Gloves, Absorbents) in Hazardous Waste k->l l->a New Experiment m Spill Occurs o Follow Spill Cleanup Protocol m->o n Exposure Occurs p Administer First Aid & Seek Medical Attention n->p

Caption: Workflow for the safe handling of this compound.

References

Application Note: Purity Determination of 1-Methyl-2-pyrrolidineethanol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive gas chromatography (GC) method for the analysis of 1-Methyl-2-pyrrolidineethanol purity. The described protocol is designed to provide a robust and reliable methodology for the separation and quantification of this compound and its potential impurities. This document provides detailed experimental parameters, data presentation in tabular format, and a visual representation of the analytical workflow. The method is suitable for implementation in research, development, and quality control environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical parameter that can significantly impact the quality, safety, and efficacy of the final drug product. Gas chromatography with flame ionization detection (GC-FID) is a widely used analytical technique for assessing the purity of volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and robustness. This application note presents a starting point for a GC method tailored for the purity analysis of this compound, based on established principles for similar molecules.

Experimental Protocol

This section provides a detailed protocol for the GC analysis of this compound.

1. Instrumentation and Materials

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane stationary phase).

  • Autosampler: Agilent 7693A automatic liquid sampler or equivalent.

  • Data System: Agilent OpenLab CDS or equivalent chromatography data software.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvent: Dichloromethane (CH₂Cl₂), HPLC grade or higher.

  • Reference Standard: this compound, >99.5% purity.

  • Nitrogen Generator: For FID makeup gas.

  • Hydrogen Generator: For FID fuel gas.

  • Air Generator/Supply: For FID oxidizer gas.

  • Carrier Gas: Helium (He), 99.999% purity or higher.

2. GC Operating Conditions

The following table summarizes the recommended GC operating conditions.

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Column
Carrier GasHelium
Constant Flow1.2 mL/min
Oven
Initial Temperature80 °C
Initial Hold Time2 min
Ramp 110 °C/min to 200 °C, hold for 5 min
Ramp 220 °C/min to 280 °C, hold for 5 min
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (N₂) Flow25 mL/min

3. Standard and Sample Preparation

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

Data Presentation

The following table presents hypothetical quantitative data for a sample analysis to illustrate the expected results.

Peak IDCompound NameRetention Time (min)Peak AreaArea %
1Dichloromethane (Solvent)2.515000-
2Impurity A (e.g., N-methylpyrrolidine)8.25000.10
3This compound13.549850099.70
4Impurity B (e.g., Dimer)18.110000.20

Purity Calculation:

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks (excluding the solvent peak).

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Dichloromethane weigh_std->dissolve_std inject Inject into GC dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Dichloromethane weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

GC Analysis Workflow

Purity_Calculation_Logic total_area Total Peak Area (Excluding Solvent) purity Purity (%) total_area->purity main_peak_area Main Peak Area (this compound) main_peak_area->purity / Total Peak Area * 100

Purity Calculation Logic

Discussion

The proposed GC method provides a good starting point for the purity determination of this compound. The DB-5ms column is a versatile, non-polar column suitable for a wide range of analytes. The temperature program is designed to ensure the elution of the main component and potential higher-boiling impurities within a reasonable runtime. The use of a flame ionization detector provides excellent sensitivity for organic compounds.

Method Validation:

For routine use, this method should be fully validated according to ICH guidelines or internal standard operating procedures. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The GC-FID method outlined in this application note provides a reliable and efficient approach for determining the purity of this compound. The detailed protocol and suggested parameters serve as a solid foundation for method implementation and further validation in a laboratory setting. The clear workflow and data presentation structure are intended to aid researchers and professionals in the pharmaceutical industry in ensuring the quality of this important chemical intermediate.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

1-Methyl-2-pyrrolidineethanol is a chiral molecule containing a tertiary amine and a primary alcohol, rendering it a polar, hydrophilic compound. Its enantiomeric purity is a critical quality attribute in drug development and manufacturing, necessitating reliable analytical methods for both its overall quantification and the determination of its enantiomeric excess. Standard reversed-phase HPLC can be challenging for such polar compounds due to poor retention. Therefore, HILIC presents a more suitable approach for achiral analysis. Furthermore, the chiral nature of the molecule requires the development of a stereoselective method, for which polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are promising candidates.

Part 1: Achiral Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an effective technique for the separation of polar and hydrophilic compounds, making it well-suited for the analysis of this compound. The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

Experimental Protocol: HILIC Method Development

1. Instrumentation and Columns:

  • HPLC System: A quaternary HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Analytical Column: A HILIC column with a polar stationary phase (e.g., bare silica, amide, or diol).

    • Initial Recommendation: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm or equivalent.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in the sample diluent. Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a final concentration within the calibration range.

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05.095.0
5.040.060.0
5.15.095.0
7.05.095.0

4. Method Optimization:

  • Adjust the initial percentage of the organic solvent (Mobile Phase B) to optimize the retention of this compound.

  • Modify the gradient slope to improve the separation of any impurities.

  • The concentration and pH of the aqueous buffer (Mobile Phase A) can be altered to fine-tune selectivity.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of a validated HILIC method for this compound.

ParameterResult
Retention Time (tR) 3.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Part 2: Chiral Separation of this compound Enantiomers

The enantiomeric purity of this compound is crucial for its use in pharmaceuticals. Chiral HPLC is the preferred method for separating and quantifying the enantiomers. The presence of a tertiary amine and a primary alcohol suggests that polysaccharide-based and macrocyclic glycopeptide-based CSPs are suitable for achieving enantioseparation.[1]

Experimental Protocol: Chiral Method Development

1. Instrumentation and Columns:

  • HPLC System: A binary or quaternary HPLC system with a UV detector.

  • Chiral Stationary Phases (CSPs) for Screening:

    • Polysaccharide-based: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

    • Macrocyclic Glycopeptide-based: Teicoplanin or Vancomycin-based columns.

2. Reagents and Sample Preparation:

  • Mobile Phases for Screening:

    • Normal Phase: n-Hexane / Ethanol with 0.1% Diethylamine (DEA).

    • Polar Organic Mode: Methanol with 0.1% DEA or Acetonitrile with 0.1% DEA.

    • Reversed-Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Sample Preparation: Dissolve a racemic standard of this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.

3. Chromatographic Conditions (Starting Point for Screening):

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

4. Method Optimization:

  • Screen different CSPs with the suggested mobile phase systems.

  • Once partial separation is observed, optimize the mobile phase composition (e.g., the ratio of organic modifiers).

  • Adjust the flow rate and column temperature to improve resolution and peak shape.[2]

  • The type and concentration of the mobile phase additive (e.g., DEA for basic analytes) can significantly impact the separation.

Quantitative Data Summary (Hypothetical)

The following table presents potential results from a successful chiral separation of this compound enantiomers.

ParameterEnantiomer 1Enantiomer 2
Retention Time (tR) 8.2 min9.5 min
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Linearity (R²) > 0.998> 0.998
Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.1 µg/mL

Visualizations

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC-HPLC Analysis cluster_data Data Analysis prep_start Weigh this compound Standard/Sample dissolve Dissolve in 90:10 ACN:H2O prep_start->dissolve dilute Prepare Calibration Curve Standards dissolve->dilute hplc_system HPLC System with HILIC Column dilute->hplc_system inject Inject Sample (2 uL) hplc_system->inject gradient Apply Gradient Elution (ACN/Ammonium Formate Buffer) inject->gradient detect UV or MS Detection gradient->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Figure 1. Experimental workflow for the HILIC analysis of this compound.

Chiral_HPLC_Method_Dev cluster_screening Initial Screening Phase cluster_optimization Method Optimization cluster_validation Method Validation start Prepare Racemic Standard (1 mg/mL) screen_csp Screen CSPs (Polysaccharide & Macrocyclic) start->screen_csp screen_mp Screen Mobile Phases (NP, PO, RP) screen_csp->screen_mp eval Evaluate Resolution (Rs) screen_mp->eval opt_mp Optimize Mobile Phase (Solvent Ratio, Additive) eval->opt_mp Rs < 1.5 validate Validate Method (Linearity, LOD, LOQ, Precision, Accuracy) eval->validate Rs > 1.5 opt_params Optimize Flow Rate & Temperature opt_mp->opt_params opt_params->eval routine Implement for Routine Analysis validate->routine

Figure 2. Logical workflow for chiral HPLC method development for this compound.

References

Application Note: Spectroscopic Characterization of 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pyrrolidineethanol is a heterocyclic compound of interest in pharmaceutical development and organic synthesis. Its structural elucidation and purity assessment are critical for ensuring the quality and efficacy of related drug substances. This application note provides a detailed overview of the spectroscopic data (NMR and IR) used for the characterization of this compound, along with comprehensive experimental protocols.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. This data is essential for the structural verification of the molecule.

Table 1: Predicted ¹H NMR Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65t2H-CH₂-OH
~3.10m1HN-CH (ring)
~2.90m1HN-CH₂ (ring, eq)
~2.45s3HN-CH₃
~2.20m1HN-CH₂ (ring, ax)
~1.90 - 1.60m6HRing CH₂ & -CH₂-
~1.50br s1H-OH

Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~68.0-CH₂-OH
~65.0N-CH (ring)
~58.0N-CH₂ (ring)
~42.0N-CH₃
~38.0-CH₂-
~29.0Ring CH₂
~22.0Ring CH₂

Table 3: Predicted IR Absorption Data for this compound (Neat)

Frequency (cm⁻¹)IntensityAssignment
~3350 (broad)StrongO-H stretch (alcohol)
~2960 - 2850StrongC-H stretch (aliphatic)
~1460MediumCH₂ bend
~1050StrongC-O stretch (primary alcohol)
~1100MediumC-N stretch (tertiary amine)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase the spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate all peaks and record the chemical shifts and multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 512-1024 (due to the low natural abundance of ¹³C)

    • Process the FID with an exponential window function and Fourier transform.

    • Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

    • Record the chemical shifts of all peaks.

Protocol 2: Infrared (IR) Spectroscopy

Objective: To acquire an IR spectrum to identify the functional groups present in this compound.

Materials:

  • This compound sample (liquid)

  • Isopropanol or acetone for cleaning

  • Lens paper

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft lens paper moistened with isopropanol or acetone and allow it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant absorption peaks with their frequencies in cm⁻¹.

    • Thoroughly clean the ATR crystal with isopropanol or acetone and a soft lens paper after the measurement.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure with key NMR correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_results Characterization Sample This compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve IR_Sample Acquire Sample Spectrum Sample->IR_Sample Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Acquisition ¹H and ¹³C NMR Acquisition Transfer->NMR_Acquisition Processing Data Processing (FT, Phasing) NMR_Acquisition->Processing Analysis_NMR Spectral Analysis Processing->Analysis_NMR Structure_Verification Structure Verification Analysis_NMR->Structure_Verification IR_Background Acquire Background IR_Background->IR_Sample Analysis_IR Spectral Analysis IR_Sample->Analysis_IR Analysis_IR->Structure_Verification

Caption: Experimental workflow for spectroscopic characterization.

Caption: Structure and key NMR correlations.

Application Notes and Protocols: The Versatile Role of 1-Methyl-2-pyrrolidineethanol in the Genesis of New Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Methyl-2-pyrrolidineethanol as a versatile starting material and building block in the synthesis of novel chemical entities with potential therapeutic applications. This document details synthetic protocols, presents quantitative biological data, and visualizes experimental workflows and signaling pathways to facilitate its use in drug discovery and development.

Introduction

This compound is a readily available chiral amino alcohol that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its inherent structural features, including a pyrrolidine ring and a hydroxyl group, offer multiple points for chemical modification, making it an attractive scaffold for the development of new drugs. This document highlights its application in the synthesis of muscarinic receptor antagonists and antihistaminic agents, providing detailed experimental procedures and pharmacological data.

I. Synthesis of Muscarinic Receptor Antagonists

Derivatives of this compound have been explored for their potential as muscarinic receptor antagonists. The following protocols and data are based on the synthesis of a library of 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine derivatives, which are structurally analogous to compounds that can be derived from this compound.

Experimental Protocols

Protocol 1: General Synthesis of 1-Methyl-2-(2,2-disubstituted-1,3-oxathiolan-5-yl)pyrrolidine Derivatives

This multi-step synthesis involves the preparation of a key intermediate which is then cyclized to form the target oxathiolane ring system.

  • Synthesis of the Thiol Intermediate:

    • To a solution of this compound in an appropriate solvent, add a suitable protecting group for the hydroxyl moiety.

    • Convert the protected alcohol to a leaving group (e.g., tosylate or mesylate) by reacting with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

    • Displace the leaving group with a thiol-containing nucleophile, such as potassium thioacetate, followed by hydrolysis to yield the free thiol.

  • Cyclization to form the 1,3-Oxathiolane Ring:

    • React the thiol intermediate with a suitable ketone or aldehyde (e.g., benzophenone or cyclohexylphenyl ketone) in the presence of an acid catalyst (e.g., BF₃·OEt₂) to facilitate the formation of the 1,3-oxathiolane ring.

    • The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

    • Purify the resulting diastereomeric mixture of products using column chromatography.

Data Presentation

The following table summarizes the affinity profiles of a series of synthesized 1-methyl-2-(2,2-disubstituted-1,3-oxathiolan-5-yl)pyrrolidine derivatives for human muscarinic receptors (hm1-hm5) expressed in CHO cells. Affinity is expressed as the inhibition constant (Ki) in nanomolar (nM).

CompoundR1R2hm1 (Ki, nM)hm2 (Ki, nM)hm3 (Ki, nM)hm4 (Ki, nM)hm5 (Ki, nM)
1a PhenylPhenyl15.825.112.610.019.9
1b CyclohexylPhenyl20.031.615.812.625.1
2a PhenylPhenyl12.619.910.07.915.8
2b CyclohexylPhenyl15.825.112.610.019.9

Data adapted from a study on structurally related muscarinic antagonists.

Signaling Pathway

The antispasmodic activity of certain pyrrolidine derivatives has been attributed to the blockage of L-type Ca2+ channels. This mechanism prevents the influx of calcium ions into smooth muscle cells, leading to muscle relaxation.

G cluster_membrane Cell Membrane L_type_Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Depolarization Depolarization Depolarization->L_type_Ca_channel opens Contraction Smooth Muscle Contraction Ca_influx->Contraction Pyrrolidine_Derivative This compound Derivative Pyrrolidine_Derivative->L_type_Ca_channel blocks

Mechanism of Antispasmodic Action

II. Synthesis of Antihistaminic Agents

This compound is a key precursor in the synthesis of the antihistamine clemastine. The ethanol side chain is chemically modified to facilitate coupling with the diphenylmethyl moiety characteristic of this class of drugs.

Experimental Workflow

The synthesis of clemastine from a derivative of this compound involves a multi-step process, including chlorination and etherification.

G Start This compound (or ethoxy derivative) Chlorination Chlorination (e.g., with SOCl2) Start->Chlorination Intermediate 2-(2-Chloroethyl)-1- methylpyrrolidine Chlorination->Intermediate Etherification Etherification with 4-chloro-α-methyl- benzhydrol Intermediate->Etherification Clemastine Clemastine Etherification->Clemastine

Synthetic Workflow for Clemastine
Experimental Protocols

Protocol 2: Synthesis of Clemastine

This protocol outlines the key steps for the synthesis of clemastine starting from a protected form of this compound.

  • Preparation of 2-(2-Chloroethyl)-1-methylpyrrolidine:

    • React N-methyl-2-(2-ethoxy)pyrrolidine with a chlorinating agent such as thionyl chloride. This step replaces the ethoxy group with a chlorine atom.

  • Synthesis of Racemic Clemastine:

    • In the presence of a strong base like sodamide, react 2-(2-chloroethyl)-1-methylpyrrolidine with 1-(4-chlorophenyl)-1-phenylethanol.

  • Resolution and Salt Formation:

    • Resolve the resulting racemic clemastine using a chiral resolving agent, such as L-(+)-tartaric acid, in a suitable solvent mixture (e.g., acetone and water) to isolate the desired (R,R)-enantiomer.

    • Treat the resolved clemastine with fumaric acid to form the final clemastine fumarate salt.

Protocol 3: Synthesis of 10-[2-(1-methyl-2-pyrrolidinyl)ethyl]phenothiazine

This protocol describes the synthesis of a phenothiazine derivative with potential antihistaminic properties.

  • Chlorination of this compound:

    • React this compound with a chlorinating agent like thionyl chloride to produce 2-(2-chloroethyl)-1-methylpyrrolidine.

  • Alkylation of Phenothiazine:

    • React the resulting 2-(2-chloroethyl)-1-methylpyrrolidine with phenothiazine in the presence of a base (e.g., sodium amide) in an inert solvent like toluene.

    • The reaction mixture is typically heated to drive the N-alkylation of the phenothiazine ring.

    • Purify the product by distillation under reduced pressure.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of diverse new chemical entities. The protocols and data presented herein demonstrate its successful application in the development of muscarinic receptor antagonists and antihistaminic agents. The adaptability of its functional groups allows for a wide range of chemical transformations, making it a key starting material for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents for a variety of disease targets.

References

Troubleshooting & Optimization

Common impurities found in commercial 1-Methyl-2-pyrrolidineethanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using commercial 1-Methyl-2-pyrrolidineethanol.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during experiments involving this compound, with a focus on problems related to impurities.

Q1: My reaction is giving unexpected side products or a lower yield than expected. Could impurities in this compound be the cause?

A1: Yes, impurities in this compound can lead to unexpected reaction outcomes. Commercial grades typically have a purity of 98% or higher, meaning up to 2% of the material may consist of impurities.[1] These can be process-related, arising from the synthesis of the compound, or degradation products that form during storage.

Q2: What are the common types of impurities found in commercial this compound?

A2: While specific impurity profiles can vary between manufacturers and batches, they generally fall into two categories:

  • Process-Related Impurities: These are substances that are remnants of the manufacturing process. A common synthesis route for this compound involves the reduction of methyl 1-methylpyrrolidine-2-acetate.[1] Therefore, unreacted starting material or by-products from this reduction can be present.

  • Degradation Products: These impurities form due to the decomposition of this compound over time, especially when exposed to air, light, or high temperatures. As an amine alcohol, it is susceptible to oxidation.

Q3: I suspect my batch of this compound is contaminated. How can I confirm this?

A3: The most effective way to identify and quantify impurities is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate the impurities from the main compound and provide information about their structure and concentration. It is recommended to run a purity check on a new batch of the reagent before use in critical applications.

Q4: My baseline in HPLC analysis is noisy when using this compound as a starting material. What could be the issue?

A4: A noisy baseline can be indicative of the presence of multiple minor impurities. These can be small molecules that co-elute with your solvent front or leach from the column under your specific mobile phase conditions. Consider running a blank gradient with your mobile phase to rule out solvent contamination. If the noise persists when your reaction mixture is injected, it is likely due to impurities from your starting materials, including this compound.

Q5: Can storage conditions affect the purity of this compound?

A5: Absolutely. This compound is hygroscopic and can be sensitive to air and light.[1] Improper storage can lead to the formation of degradation products through oxidation and other decomposition pathways. It is recommended to store it in a tightly sealed container, in a cool, dry, and dark place, and under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize degradation.

Common Impurities and Their Potential Impact

The following table summarizes potential impurities in commercial this compound, their likely sources, and their potential impact on experiments. Please note that the concentration of these impurities can vary significantly between different suppliers and batches.

Impurity NameChemical StructureLikely SourceTypical Expected LevelPotential Experimental Impact
Methyl 1-methylpyrrolidine-2-acetateC₈H₁₅NO₂Process-Related (Unreacted Starting Material)Trace to MinorMay participate in side reactions, particularly in ester-sensitive transformations, leading to by-product formation.
1-Methyl-2-pyrrolidinone (NMP)C₅H₉NODegradation (Oxidation)TraceCan act as a polar aprotic solvent and may alter reaction kinetics or solubility of reactants.
N-methyl-4-aminobutanoic acidC₅H₁₁NO₂Degradation (Hydrolysis of NMP)TraceAs a carboxylic acid, it can interfere with pH-sensitive reactions or act as a nucleophile.
Smaller Amines (e.g., Methylamine)CH₅NDegradationTraceCan compete in reactions where this compound is intended to be the primary amine nucleophile.
Aldehydes/Carboxylic AcidsVariousDegradation (Oxidation)TraceCan lead to the formation of Schiff bases or other condensation products, reducing the yield of the desired product.
WaterH₂OEnvironmental ContaminationVariableCan interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases.

Experimental Protocols

For laboratories equipped with analytical instrumentation, the following are generalized protocols for the detection and quantification of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To separate, identify, and quantify volatile and semi-volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create calibration standards if quantification of specific impurities is required.

  • GC-MS Parameters:

    • GC System: Agilent 6890 or similar.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on the expected concentration of impurities).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS System: Agilent 5975 or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-400.

    • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Objective: To detect and quantify non-volatile or thermally labile impurities.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound in the mobile phase to a concentration of about 1 mg/mL.

  • HPLC Parameters:

    • HPLC System: Agilent 1260 or similar with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start with 5% B, hold for 2 minutes.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm or by a mass spectrometer.

    • Injection Volume: 10 µL.

    • Data Analysis: Quantify peaks based on their area relative to a standard curve.

Visualizations

Troubleshooting Workflow for Impurity-Related Issues

G Troubleshooting Workflow A Unexpected Experimental Outcome (e.g., low yield, side products) B Hypothesize Impurity Issue A->B C Review Certificate of Analysis (if available) B->C D Perform Analytical Testing (GC-MS or HPLC) B->D E Impurities Identified? D->E F No Significant Impurities Detected E->F No H Consider Purification of This compound E->H Yes I Source a new batch from a different supplier E->I Yes G Re-evaluate other experimental parameters (reagents, conditions) F->G G->A J Problem Resolved H->J I->J

Caption: A logical workflow for troubleshooting experimental issues potentially caused by impurities.

Hypothetical Impact of an Aldehyde Impurity on a Signaling Pathway

G Impact of Aldehyde Impurity on a Kinase Pathway cluster_0 Normal Signaling cluster_1 Inhibited Signaling A Ligand B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor (Active) D->E H Kinase B (Inactive Adduct) F Gene Expression E->F G Aldehyde Impurity G->H Forms Schiff Base I No Activation H->I

Caption: A diagram illustrating the potential inhibition of a kinase signaling pathway by an aldehyde impurity.

References

Technical Support Center: Synthesis of 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-2-pyrrolidineethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: Several synthetic routes have been reported for this compound. The most common strategies include:

  • Reduction of an Ester Precursor: This involves the reduction of a suitable ester, such as ethyl ecgoninate or methyl 1-methylpyrrolidine-2-acetate, using a reducing agent like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄).[1][2]

  • N-methylation of 2-pyrrolidineethanol: This method involves the methylation of the secondary amine of 2-pyrrolidineethanol.[1]

  • Multi-step Synthesis from N-methyl-2-pyrrolidone (NMP): A process designed for larger scale production starts with NMP and proceeds through several intermediates involving C-C bond formation, hydrogenation, and reduction steps.[3]

  • Reaction of N-pyrrylmagnesium bromide with ethylene oxide: This route is followed by catalytic reduction and subsequent N-methylation. However, this method has been reported to produce poor yields and may be impractical for large-scale preparations.[1]

Q2: Which synthesis method is recommended for the highest yield?

A2: Based on reported data, the reduction of an ester precursor appears to be a high-yielding method. Specifically, the reduction of ethyl ecgoninate using Lithium aluminum hydride (LiAlH₄) has been described as a preferred procedure, achieving a yield of 72%.[1] Another effective method is the reduction of methyl 1-methylpyrrolidine-2-acetate with Sodium borohydride (NaBH₄).[2] For industrial-scale production, a continuous process starting from N-methyl-2-pyrrolidone (NMP) has been developed to achieve high productivity and yield.[3]

Troubleshooting Guide

Q1: My overall yield is consistently low. What are the most critical factors to investigate?

A1: Consistently low yields can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to focus on include the choice of synthetic route, purity of starting materials, and reaction conditions. The reaction pathway itself is a primary determinant of potential yield; some routes are inherently less efficient.[1]

Start Low Yield Observed Check_Route Is the chosen synthetic route known for high yields? Start->Check_Route Check_Purity Verify Purity of Starting Materials (e.g., via NMR, GC-MS) Check_Route->Check_Purity Yes Consider_Alternative Consider Alternative Synthesis Route (e.g., LiAlH4 reduction) Check_Route->Consider_Alternative No Optimize_Conditions Systematically Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Analyze_Side_Products Identify Side Products (TLC, LC-MS) to understand competing reactions Optimize_Conditions->Analyze_Side_Products End Yield Improved Consider_Alternative->End Analyze_Side_Products->End

Caption: Troubleshooting workflow for low yield.

Q2: I am performing a reduction of a pyrrolidine ester. What are common pitfalls?

A2: When reducing ester precursors like methyl 1-methylpyrrolidine-2-acetate or ethyl ecgoninate, several factors can impact the yield:

  • Choice and Handling of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful but highly reactive reducing agent that must be handled under strictly anhydrous conditions. Sodium borohydride (NaBH₄) is milder and can be used in alcoholic solvents like methanol, but may require longer reaction times or heating to achieve complete conversion.[1][2]

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC) to ensure the starting material is fully consumed. If the reaction stalls, a fresh portion of the reducing agent might be needed, or the temperature may need to be increased.

  • Work-up Procedure: The work-up is critical for isolating the product. For LiAlH₄ reactions, a careful quenching procedure (e.g., Fieser work-up) is necessary to decompose the aluminum salts into a filterable solid. For NaBH₄ reactions, removing the solvent and performing a liquid-liquid extraction is common.[2] Inefficient extraction can lead to significant product loss.

Q3: The N-methylation of 2-pyrrolidineethanol is inefficient. How can this be improved?

A3: Inefficient N-methylation is a common issue. Key parameters to optimize include the choice of methylating agent and the reaction conditions.

  • Methylating Agent: Formaldehyde is often used for N-methylation. The reaction conditions, such as temperature and pressure in a sealed tube, are critical for driving the reaction to completion.[1]

  • Stoichiometry: The molar ratio of the amine to the methylating agent and any accompanying reagents (like formic acid in the Eschweiler-Clarke reaction) must be carefully controlled. An excess of the methylating agent can sometimes lead to the formation of quaternary ammonium salts, while an insufficient amount will result in incomplete conversion.

  • Catalyst: While not always required, certain N-methylation reactions can be accelerated with catalysts. The choice of catalyst depends on the specific methylating agent used.[4]

Synthesis Route Overview

The following diagram illustrates the primary synthesis pathways for this compound.

cluster_0 Reduction Pathways cluster_1 N-Methylation Pathway Ester_1 Ethyl Ecgoninate Product This compound Ester_1->Product LiAlH4 (72% yield) Ester_2 Methyl 1-methylpyrrolidine- 2-acetate Ester_2->Product NaBH4 / Methanol (High yield) Amine 2-Pyrrolidineethanol Amine->Product CH2O, Sealed Tube (Poor yield reported for overall route)

Caption: Main synthetic routes to this compound.

Quantitative Data Summary

The table below summarizes reported yields for different synthetic methods.

Starting MaterialReagents / ConditionsYieldReference
Ethyl ecgoninateLithium aluminum hydride (LiAlH₄)72%[1]
Methyl 1-methylpyrrolidine-2-acetateSodium borohydride (NaBH₄), Methanol, Reflux 12h~70%*[2]
N-pyrrylmagnesium bromide1. Ethylene oxide; 2. PtO₂ reduction; 3. N-methylationPoor[1]

*Yield calculated based on reported masses of starting material (5.0 g) and product (3.5 g), assuming complete purity for calculation purposes.

Key Experimental Protocols

Protocol 1: Reduction of Ethyl Ecgoninate with LiAlH₄ [1]

  • Preparation: A solution of 18 g of ethyl ecgoninate in 150 ml of anhydrous ether is prepared in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

  • Reaction: To this solution, add a solution of 10 g of Lithium aluminum hydride (LiAlH₄) in 250 ml of anhydrous ether dropwise with stirring.

  • Reflux: After the addition is complete, the mixture is refluxed for 4 hours.

  • Quenching: The reaction mixture is cooled, and the excess LiAlH₄ is decomposed by the cautious, dropwise addition of 40 ml of water.

  • Isolation: The resulting mixture is filtered to remove gelatinous impurities. The ether filtrate is washed with 50 ml of a 50% potassium carbonate solution, dried over anhydrous potassium carbonate, and treated with activated carbon.

  • Purification: The solvent is evaporated, and the residue is distilled under reduced pressure to yield this compound.

Protocol 2: Reduction of Methyl 1-methylpyrrolidine-2-acetate with NaBH₄ [2]

  • Preparation: Weigh 5.0 g of methyl 1-methylpyrrolidine-2-acetate and place it in a round-bottomed flask. Add 50 mL of methanol to dissolve the starting material.

  • Reaction: Slowly add 2.0 g of Sodium borohydride (NaBH₄) to the solution. Heat the reaction mixture to reflux and maintain for 12 hours.

  • Solvent Removal: After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.

  • Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel, shake thoroughly, and allow the layers to separate.

  • Washing and Drying: Separate the organic layer, wash it with saturated brine, and dry it with anhydrous sodium sulfate.

  • Purification: Filter to remove the desiccant and concentrate the organic solvent under reduced pressure to obtain the liquid product, this compound.

References

Side reactions to avoid during the synthesis of 1-Methyl-2-pyrrolidineethanol derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of 1-Methyl-2-pyrrolidineethanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve the reduction of an N-methylated pyrrolidine precursor. Key routes include:

  • Reduction of N-methyl-2-pyrrolidone (NMP): This is a direct approach using a suitable reducing agent to convert the lactam carbonyl group into a hydroxyl group.

  • Reduction of N-methylsuccinimide: This involves the reduction of an imide to the desired amino alcohol.

  • Reduction of a methyl 1-methylpyrrolidine-2-carboxylate: The ester is reduced to the primary alcohol.

Q2: What are the primary side reactions I should be aware of?

A2: The main side reactions depend on the chosen synthetic route and reaction conditions. The most common issues are:

  • Over-reduction: The complete removal of the carbonyl/ester group to form 1-methylpyrrolidine.

  • Ring-opening: Hydrolysis of the lactam ring of N-methyl-2-pyrrolidone, especially under harsh pH conditions, to yield 4-(methylamino)butanoic acid.[1][2]

  • Incomplete reaction: Failure to fully convert the starting material, leading to a mixture of starting material and product.

Q3: How can I minimize the formation of byproducts?

A3: Careful control of reaction parameters is crucial. Key strategies include:

  • Choice of Reducing Agent: Use milder reducing agents where possible. For example, Sodium Borohydride (NaBH₄) is generally less reactive than Lithium Aluminum Hydride (LiAlH₄) and can offer better selectivity.[3]

  • Temperature Control: Maintain the recommended reaction temperature. Exothermic reactions, if not controlled, can lead to over-reduction and other side reactions.

  • pH Control: Avoid strongly acidic or basic conditions during workup if N-methyl-2-pyrrolidone is your starting material to prevent ring-opening.[1][2]

  • Anhydrous Conditions: For reactions involving highly reactive reagents like LiAlH₄, ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching of the reagent and unwanted side reactions.

Troubleshooting Guide

Issue 1: Low Yield of this compound and Presence of a More Volatile Byproduct

Possible Cause: Over-reduction of the carbonyl group to a methylene group, resulting in the formation of 1-methylpyrrolidine. This is more likely when using strong reducing agents like LiAlH₄ at elevated temperatures.

Troubleshooting Steps:

  • Verify Reducing Agent Stoichiometry: Ensure you are not using a large excess of the reducing agent.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature. For instance, if refluxing, try running the reaction at room temperature or even 0 °C.

  • Change the Reducing Agent: Consider switching from LiAlH₄ to a milder reducing agent such as Sodium Borohydride (NaBH₄), which is less likely to cause over-reduction of lactams.[3]

ConditionPredominant ProductPotential Byproduct(s)
Strong Reducing Agent (e.g., LiAlH₄), High Temp.1-MethylpyrrolidineThis compound
Mild Reducing Agent (e.g., NaBH₄), Controlled Temp.This compoundUnreacted Starting Material
Issue 2: Aqueous layer is acidic/basic after workup and product yield is low.

Possible Cause: Ring-opening of the N-methyl-2-pyrrolidone starting material due to hydrolysis under strongly acidic or basic conditions during the reaction workup.[1][2] This forms 4-(methylamino)butanoic acid, which would remain in the aqueous layer.

Troubleshooting Steps:

  • Neutralize Carefully: During the workup, adjust the pH of the aqueous layer to be near neutral (pH 7) before extracting the product with an organic solvent.

  • Use a Buffered System: If possible, use a buffered workup procedure to avoid significant pH swings.

  • Minimize Contact Time: Perform the aqueous workup and extraction steps as quickly as possible to reduce the time the reactants and products are in contact with acidic or basic solutions.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of Desired Product check_byproduct Analyze Byproducts (GC-MS, NMR) start->check_byproduct volatile_byproduct Major byproduct is more volatile (e.g., 1-methylpyrrolidine) check_byproduct->volatile_byproduct Volatile? polar_byproduct Major byproduct is water-soluble/polar check_byproduct->polar_byproduct Polar? incomplete_reaction Significant amount of starting material remains check_byproduct->incomplete_reaction Unreacted SM? over_reduction Potential Over-reduction volatile_byproduct->over_reduction ring_opening Potential Ring-Opening polar_byproduct->ring_opening insufficient_reactivity Insufficient Reactivity incomplete_reaction->insufficient_reactivity solution_over_reduction 1. Decrease temperature 2. Use milder reducing agent (e.g., NaBH4) 3. Reduce stoichiometry of reducing agent over_reduction->solution_over_reduction solution_ring_opening 1. Ensure neutral pH during workup 2. Minimize workup time 3. Use a buffered quench ring_opening->solution_ring_opening solution_incomplete_reaction 1. Increase reaction time 2. Increase temperature 3. Use a stronger reducing agent (e.g., LiAlH4) insufficient_reactivity->solution_incomplete_reaction

Caption: Troubleshooting decision tree for low yield.

Key Experimental Protocols

Protocol 1: Reduction of N-methyl-2-pyrrolidone using Sodium Borohydride

This protocol is designed to minimize over-reduction.

Materials:

  • N-methyl-2-pyrrolidone (NMP)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-2-pyrrolidone (1 equivalent) in anhydrous ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Sodium Borohydride (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ until the effervescence ceases.

  • Adjust the pH to ~8-9 with 1 M NaOH.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Reaction Scheme: Reduction of NMP

ReactionScheme cluster_0 Reduction of N-methyl-2-pyrrolidone NMP N-methyl-2-pyrrolidone Product This compound NMP->Product 1. NaBH4, Ethanol 2. H3O+ workup Side_Product1 1-Methylpyrrolidine (Over-reduction) NMP->Side_Product1 LiAlH4 (excess), heat Side_Product2 4-(methylamino)butanoic acid (Ring-opening) NMP->Side_Product2 H3O+ or OH- (harsh)

Caption: Synthetic pathways and potential side reactions.

References

How to resolve poor separation of 1-Methyl-2-pyrrolidineethanol in chromatography?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of 1-Methyl-2-pyrrolidineethanol.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that can affect its chromatographic separation?

A1: this compound is a polar compound with a tertiary amine and a hydroxyl group.[1][2][3][4] Its polarity, basicity, and potential for hydrogen bonding can lead to challenging separations, often resulting in poor peak shape (tailing), low retention on traditional reversed-phase columns, and potential for strong interaction with active sites in the chromatographic system.

Q2: I am observing significant peak tailing for this compound. What are the likely causes?

A2: Peak tailing for a basic compound like this compound is often due to strong interactions between the analyte and active sites, such as residual silanols on the silica support of the column.[5][6] Other potential causes include column contamination, improper mobile phase pH, or secondary interactions with metal surfaces in the HPLC system.

Q3: My peak shape is broad and distorted. What should I investigate first?

A3: Broad or distorted peaks can stem from several issues. A logical first step is to ensure the column is not overloaded by injecting a more dilute sample.[7] If the problem persists, check for issues with the column itself, such as degradation or contamination. Also, verify that the mobile phase composition and flow rate are optimal and that there are no leaks in the system.[8]

Q4: Can I use Gas Chromatography (GC) to analyze this compound?

A4: Yes, Gas Chromatography is a viable technique for the analysis of this compound, given its volatility. However, due to its polar nature and the presence of a hydroxyl group, derivatization may be necessary to improve peak shape and thermal stability. Without derivatization, interactions with the stationary phase and active sites in the GC system can lead to peak tailing.[5]

Troubleshooting Guides

Poor Peak Shape in HPLC

Poor peak shape, particularly tailing, is a common issue when analyzing polar amines like this compound. The following guide provides a systematic approach to troubleshooting and resolving this problem.

PoorPeakShape_Troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_overload 1. Check for Column Overload start->check_overload reduce_concentration Reduce Sample Concentration check_overload->reduce_concentration If overload is suspected check_mobile_phase 2. Evaluate Mobile Phase check_overload->check_mobile_phase If no overload reduce_concentration->check_mobile_phase If issue persists adjust_ph Adjust pH (e.g., pH > pKa + 1.5) check_mobile_phase->adjust_ph add_additive Add Competing Base (e.g., TEA) check_mobile_phase->add_additive check_column 3. Inspect Column Condition adjust_ph->check_column If issue persists add_additive->check_column If issue persists flush_column Flush with Strong Solvent check_column->flush_column check_system 4. Check HPLC System check_column->check_system If column is new replace_column Replace Column flush_column->replace_column If flushing fails end Improved Peak Shape flush_column->end If flushing succeeds replace_column->end check_connections Inspect Tubing and Connections check_system->check_connections check_connections->end After resolving system issues

Caption: A stepwise guide to troubleshooting poor peak shape in HPLC.

ParameterRecommended ActionExpected Outcome
Sample Concentration Dilute the sample by a factor of 10.Symmetrical peak shape if column overload was the issue.
Mobile Phase pH Adjust to > 9.5 (pKa of tertiary amine is ~8-9).Reduced tailing due to suppression of analyte ionization.
Mobile Phase Additive Add 0.1% Triethylamine (TEA).Improved peak shape by masking active silanol sites.
Column Type Switch to a column with end-capping or a hybrid particle column.Minimized secondary interactions and reduced tailing.
Poor Separation in Gas Chromatography (GC)

For GC analysis, poor separation can manifest as peak tailing, broad peaks, or co-elution with other components.

PoorGCSeparation_Troubleshooting start Poor GC Separation Observed check_inlet 1. Inspect Inlet Liner and Septum start->check_inlet replace_liner_septum Replace Liner and Septum check_inlet->replace_liner_septum check_column_installation 2. Verify Column Installation replace_liner_septum->check_column_installation reinstall_column Re-cut and Reinstall Column check_column_installation->reinstall_column check_temp_program 3. Optimize Temperature Program reinstall_column->check_temp_program adjust_ramp_rate Lower Ramp Rate or Add Isothermal Hold check_temp_program->adjust_ramp_rate consider_derivatization 4. Consider Derivatization adjust_ramp_rate->consider_derivatization If peak shape is still poor end Improved Separation adjust_ramp_rate->end If separation improves perform_silylation Perform Silylation (e.g., with BSTFA) consider_derivatization->perform_silylation perform_silylation->end

Caption: A workflow for troubleshooting poor GC separation of polar analytes.

ParameterRecommended ActionExpected Outcome
Inlet Temperature Optimize between 200-250 °C.Reduced analyte degradation and improved peak shape.
Oven Temperature Program Start at a lower initial temperature (e.g., 60 °C) with a slow ramp (5-10 °C/min).Better resolution from other components.
Column Choice Use a mid-polarity to polar stationary phase (e.g., wax-based).Improved retention and peak shape.
Derivatization Silylate the hydroxyl group using a reagent like BSTFA.Reduced peak tailing and improved thermal stability.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

Objective: To achieve a symmetric peak shape and reproducible retention time for the quantification of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column with high-density end-capping (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide or Triethylamine (TEA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Add ammonium hydroxide to Mobile Phase A to adjust the pH to 10.0, or add 0.1% (v/v) TEA to both Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Gradient: 5% B to 50% B over 10 minutes.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with pH adjustment or additive) to a concentration of 100 µg/mL.

Protocol 2: GC-FID Analysis of this compound

Objective: To obtain a sharp and symmetrical peak for the analysis of this compound.

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column with a wax or polar stationary phase (e.g., Agilent J&W DB-WAX, Restek Stabilwax)

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Sample Derivatization (if necessary):

    • To a vial containing 1 mg of the sample, add 500 µL of Dichloromethane and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Mode: Split (20:1)

    • Injection Volume: 1 µL

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

References

Technical Support Center: Mass Spectrometry Analysis of 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interferences in the mass spectrometry analysis of 1-Methyl-2-pyrrolidineethanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion of this compound in mass spectrometry?

A1: this compound has a molecular formula of C₇H₁₅NO and a monoisotopic mass of 129.1154 g/mol .[1] In positive ion mode electrospray ionization (ESI+), you can expect to observe the protonated molecule [M+H]⁺ at m/z 130.1232. Depending on the solvent system and sample purity, you may also observe adducts such as sodium [M+Na]⁺ (m/z 152.1048) or potassium [M+K]⁺ (m/z 168.0787). In electron ionization (EI), the molecular ion [M]⁺· will be observed at m/z 129.

Q2: What are the major sources of interference in the LC-MS analysis of this compound?

A2: Interferences can be broadly categorized as:

  • Contamination: These can originate from solvents, glassware, plasticware, and the LC-MS system itself. Common contaminants include polyethylene glycols (PEGs), phthalates, and siloxanes.[2][3]

  • Matrix Effects: These arise from components in the sample matrix that co-elute with the analyte and affect its ionization efficiency, leading to ion suppression or enhancement.[4][5][6][7][8]

  • Isobaric Interferences: These are compounds with the same nominal mass as this compound or its fragments, which can lead to inaccurate quantification if not chromatographically separated.

Q3: How can I confirm the identity of this compound in my sample?

A3: Confirmation should be based on a combination of:

  • Retention Time Matching: The retention time of the peak in your sample should match that of a certified reference standard analyzed under the same chromatographic conditions.

  • Mass-to-Charge Ratio (m/z): The measured m/z of the molecular ion and its adducts should be within a narrow mass tolerance (typically <5 ppm for high-resolution mass spectrometers) of the theoretical values.

  • Fragmentation Pattern: The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) of the analyte in your sample should match that of the reference standard.

Troubleshooting Guides

Issue 1: No or Poor Signal for this compound

This is a common issue that can be caused by a variety of factors. Follow this systematic troubleshooting guide to identify and resolve the problem.

Troubleshooting Workflow:

start Start: No/Poor Signal check_lc 1. Check LC System Performance start->check_lc check_ms 2. Check MS System Performance check_lc->check_ms LC OK end End: Signal Restored check_lc->end LC Issue Found & Resolved infusion 3. Direct Infusion of Standard check_ms->infusion MS OK check_ms->end MS Issue Found & Resolved sample_prep 4. Evaluate Sample Preparation infusion->sample_prep Standard Signal OK infusion->end No Signal from Standard matrix_effects 5. Investigate Matrix Effects sample_prep->matrix_effects Sample Prep OK sample_prep->end Sample Prep Issue Found & Resolved matrix_effects->end Resolved

Figure 1: Troubleshooting workflow for no or poor signal.

Detailed Steps:

  • Check LC System Performance:

    • Question: Is the LC system delivering the mobile phase correctly and is the pressure stable?

    • Action: Check for leaks, ensure solvent lines are properly primed, and verify that the pump is delivering a consistent flow rate. A fluctuating pressure can indicate a blockage or a pump issue.[9]

    • Protocol:

      • Visually inspect all fittings and connections for any signs of leakage.

      • Purge the pumps to remove any air bubbles.

      • Run the LC system with a simple isocratic mobile phase and monitor the pressure trace for stability.

  • Check MS System Performance:

    • Question: Is the mass spectrometer tuned and calibrated correctly, and is the ion source clean?

    • Action: Perform a system tune and calibration according to the manufacturer's recommendations. Inspect the ion source for any visible contamination and clean if necessary.[10]

    • Protocol:

      • Follow the instrument manufacturer's standard operating procedure for tuning and calibration.

      • Carefully remove the ion source components and clean them with the recommended solvents (e.g., methanol, isopropanol, water). Ensure all parts are completely dry before reassembly.

  • Direct Infusion of Standard:

    • Question: Can the mass spectrometer detect a pure standard of this compound?

    • Action: Prepare a solution of the reference standard in a suitable solvent (e.g., methanol/water) and infuse it directly into the mass spectrometer using a syringe pump. This bypasses the LC system and confirms that the MS is capable of detecting the analyte.

    • Protocol:

      • Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water.

      • Set up a direct infusion experiment with a flow rate of 5-10 µL/min.

      • Optimize the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the [M+H]⁺ ion at m/z 130.12.

  • Evaluate Sample Preparation:

    • Question: Is the sample preparation method appropriate for a polar compound like this compound and is it being performed correctly?

    • Action: Review your sample preparation protocol. For polar compounds, protein precipitation or solid-phase extraction (SPE) are often more effective than liquid-liquid extraction (LLE).[11][12] Ensure accurate pipetting and complete extraction.

    • Protocol (Example using SPE):

      • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

      • Loading: Load the pre-treated sample onto the cartridge.

      • Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

      • Elution: Elute the this compound with a basic methanolic solution.

      • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Investigate Matrix Effects:

    • Question: Are co-eluting matrix components suppressing the ionization of this compound?

    • Action: Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed at the retention time of your analyte, modify the chromatographic method to improve separation or enhance the sample cleanup process.[5]

    • Protocol (Post-Column Infusion):

      • Infuse a constant concentration of the analyte post-column while injecting a blank matrix sample onto the LC system.

      • A dip in the baseline signal at a specific retention time indicates ion suppression.

Issue 2: Presence of Unidentified Peaks and High Background Noise

High background noise and the presence of unexpected peaks can interfere with the detection and quantification of this compound.

Common Contaminants and their m/z Values:

Contaminant GroupCommon Ions (m/z)Potential Sources
Polyethylene Glycols (PEGs) Series of peaks with 44 Da spacing (e.g., 107, 151, 195...)Plastic containers, lubricants, personal care products
Phthalates 149, 167, 279, 391Plasticizers from tubing, vials, and other lab equipment
Polysiloxanes Series of peaks with 74 Da spacing (e.g., 207, 281, 355...)Pump oils, septa, glassware coatings
Solvent Adducts Varies depending on the solvent and analyteMobile phase components, sample diluent

Troubleshooting Workflow:

start Start: High Background/Unidentified Peaks blank_injection 1. Inject Blank Solvent start->blank_injection systematic_check 2. Systematically Check Components blank_injection->systematic_check Contamination Present lc_isolation Isolate LC from MS systematic_check->lc_isolation solvent_check Check Solvents & Additives lc_isolation->solvent_check Contamination in LC end End: Contamination Identified & Removed lc_isolation->end Contamination in MS consumable_check Check Consumables solvent_check->consumable_check Solvents OK solvent_check->end Contaminated Solvent Found consumable_check->end Contaminated Consumable Found

Figure 2: Troubleshooting workflow for high background noise.

Detailed Steps:

  • Inject Blank Solvent:

    • Action: Inject a blank solvent (the same as your initial mobile phase) to determine if the contamination is coming from the sample or the LC-MS system.

    • Interpretation: If the interfering peaks are present in the blank injection, the contamination source is within the LC-MS system.

  • Systematically Check Components:

    • Action: To pinpoint the source of contamination, systematically isolate different parts of the system.

    • Protocol:

      • Isolate LC from MS: Disconnect the LC from the mass spectrometer and infuse the mobile phase directly into the MS. If the contamination is still present, the source is likely the mobile phase or the MS itself.[2]

      • Check Solvents and Additives: Prepare fresh mobile phases using high-purity solvents (LC-MS grade) and new additives.[10]

      • Check Consumables: Replace components one by one, such as solvent filters, tubing, and vials, to see if the contamination is eliminated.

Predicted Fragmentation Pattern of this compound

Based on the structure of this compound and general fragmentation rules for similar compounds, the following fragmentation pathways are predicted in positive ion mode MS/MS of the protonated molecule [M+H]⁺ at m/z 130.1.

Fragmentation Scheme:

parent [M+H]⁺ m/z 130.1 frag1 m/z 112.1 Loss of H₂O parent:f0->frag1:f0 - H₂O frag2 m/z 84.1 Loss of C₂H₄O parent:f0->frag2:f0 - C₂H₄O frag3 m/z 70.1 Loss of C₂H₅OH and CH₃ frag2:f0->frag3:f0 - CH₃

Figure 3: Predicted fragmentation pathway of this compound.

Explanation of Key Fragments:

  • m/z 112.1: This fragment likely arises from the loss of a water molecule (18.01 Da) from the protonated parent ion.

  • m/z 84.1: This is a characteristic fragment for N-methylpyrrolidine structures and likely results from the cleavage of the ethanol side chain.

  • m/z 70.1: Further fragmentation of the m/z 84.1 ion by loss of a methyl radical can lead to this ion.

Experimental Protocol for MS/MS Analysis:

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Parent Ion Selection: Isolate the [M+H]⁺ ion of this compound at m/z 130.1.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the relative intensities of the product ions.

  • Data Acquisition: Acquire the product ion spectrum. The presence and relative abundance of the predicted fragments can be used to confirm the identity of the compound.

References

Managing hygroscopic nature of 1-Methyl-2-pyrrolidineethanol in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 1-Methyl-2-pyrrolidineethanol during experiments.

Troubleshooting Guide

Q1: My reaction yield is lower than expected when using this compound. Could its hygroscopic nature be the cause?

A1: Yes, moisture absorption by this compound can significantly impact reaction yields. Water can act as an unwanted reagent, side-product catalyst, or can dilute the concentration of your reactants. To troubleshoot, verify the anhydrous condition of your this compound using Karl Fischer titration. If the water content is high, consider drying the solvent before use.

Q2: I observed a change in the physical appearance of my this compound (e.g., increased viscosity, cloudiness). What could be the reason?

A2: Changes in physical appearance are often indicative of water absorption. This compound is a clear yellowish to brownish liquid, and any deviation could suggest contamination.[1][2] It is crucial to store it in a tightly sealed container in a cool, dry place to prevent moisture ingress.[3][4]

Q3: How can I confirm if my this compound has been compromised by moisture?

A3: The most reliable method to quantify water content is Karl Fischer titration. This technique can accurately determine trace amounts of water. For a qualitative assessment, you can observe if the compound fumes upon exposure to air, which can indicate a reaction with atmospheric moisture.

Q4: My analytical results (e.g., NMR, GC-MS) show unexpected peaks. Could this be related to the hygroscopic properties of this compound?

A4: Absolutely. Absorbed water can lead to the formation of hydrates or other byproducts that will appear as unexpected peaks in your analytical data. Water itself can also appear in certain analyses. Comparing your results with a certified anhydrous standard of this compound can help confirm this.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent water absorption?

A1: Store this compound in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[5] The storage area should be cool, dry, and well-ventilated.[3][4] Avoid storing it in areas with high humidity.

Q2: Can I dry this compound if it has absorbed water?

A2: Yes, you can dry this compound using standard laboratory techniques for drying solvents. Molecular sieves (3Å or 4Å) are a common and effective method. Distillation from a suitable drying agent can also be performed, but care must be taken to avoid decomposition, as it has a high boiling point.

Q3: What are the safety precautions I should take when handling this compound, considering its hygroscopic nature?

A3: Always handle this compound in a well-ventilated area, preferably in a fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Minimize the time the container is open to the atmosphere.

Q4: How does the presence of water in this compound affect its solvent properties?

A4: Water can significantly alter the polarity and solvent properties of this compound. This can affect the solubility of your reactants and the kinetics of your reaction. The presence of water has a significant effect on the solvent properties of the related compound N-methyl-2-pyrrolidone (NMP), particularly on its selectivity and efficacy.[6]

Quantitative Data

PropertyValueReference
Chemical Formula C7H15NO[2]
Molecular Weight 129.20 g/mol [7]
Appearance Clear yellow to brownish liquid[1][2]
Boiling Point 110-112 °C at 14 mmHg[1]
Density 0.951 g/mL at 25 °C[1]
Flash Point 84 °C (183.2 °F) - closed cup
Storage Temperature Store in a cool place.[3]
Solubility in Water Miscible[2]

Experimental Protocols

Protocol 1: Proper Storage of this compound

  • Container Selection: Use a clean, dry, and airtight glass bottle with a secure cap. For long-term storage, a bottle with a PTFE-lined cap is recommended.

  • Inert Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas such as nitrogen or argon to displace any moist air.

  • Sealing: Tightly seal the container immediately after flushing. For added protection, wrap the cap and neck of the bottle with Parafilm®.

  • Storage Location: Store the sealed container in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) or in a dry cabinet. The storage area should be cool and well-ventilated.[3][4]

Protocol 2: Dispensing this compound in a Controlled Environment

  • Environment: Whenever possible, handle and dispense this compound inside a glovebox with a controlled low-humidity atmosphere.

  • Syringe Transfer: If a glovebox is not available, use a dry syringe and needle to withdraw the required amount from the storage container.

  • Procedure: a. Puncture the septum of the storage container with the needle. b. If the container is not under an inert gas blanket, insert a second needle connected to a source of dry inert gas to equalize the pressure as you withdraw the liquid. c. Withdraw the desired volume of this compound into the syringe. d. Quickly transfer the liquid to your reaction vessel, which should also be under an inert atmosphere. e. Immediately cap the reaction vessel and remove the needles from the storage container.

Visualizations

Experimental_Workflow Experimental Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_handling Handling cluster_verification Verification (Optional but Recommended) cluster_reaction Reaction Setup Storage Store in Airtight Container under Inert Atmosphere Dispense Dispense in Glovebox or via Syringe Transfer Storage->Dispense KF_Titration Karl Fischer Titration to Confirm Anhydrous State Dispense->KF_Titration Sample for QC Reaction Add to Anhydrous Reaction Mixture Dispense->Reaction KF_Titration->Reaction If water content is low

Caption: Workflow for handling hygroscopic this compound.

Troubleshooting_Hygroscopic_Issues Troubleshooting Guide for Experiments with this compound Start Unexpected Experimental Outcome (e.g., low yield, side products) Check_Hygroscopy Is this compound hygroscopicity a possible cause? Start->Check_Hygroscopy Check_Storage Review Storage Conditions: - Airtight container? - Inert atmosphere? - Dry location? Check_Hygroscopy->Check_Storage Yes Other_Factors Investigate Other Experimental Parameters Check_Hygroscopy->Other_Factors No Check_Handling Review Handling Procedure: - Minimized air exposure? - Used dry equipment? Check_Storage->Check_Handling Quantify_Water Perform Karl Fischer Titration Check_Handling->Quantify_Water High_Water Water Content is High Quantify_Water->High_Water Low_Water Water Content is Low Quantify_Water->Low_Water Dry_Solvent Dry this compound (e.g., with molecular sieves) High_Water->Dry_Solvent Low_Water->Other_Factors Repeat_Exp Repeat Experiment with Dry Solvent and Proper Handling Dry_Solvent->Repeat_Exp

References

Incompatible materials with 1-Methyl-2-pyrrolidineethanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the material compatibility of 1-Methyl-2-pyrrolidineethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is primarily incompatible with strong acids and strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions, potentially causing a rapid increase in temperature and pressure, and the release of hazardous fumes.

Q2: Can I use this compound with strong bases or reducing agents?

A2: While the primary incompatibilities are with strong acids and oxidizing agents, caution is also advised when using strong bases and reducing agents. Due to its structural similarity to N-Methyl-2-pyrrolidinone (NMP), which is known to be incompatible with these materials, it is prudent to assume similar reactivity. Always conduct a small-scale compatibility test before large-scale use.

Q3: Is it safe to store this compound in a standard laboratory refrigerator?

A3: Yes, it is generally safe to store this compound in a cool, dry, and well-ventilated place.[1][2] Standard laboratory refrigerators are suitable for storage. Ensure the container is tightly sealed to prevent absorption of moisture and contamination.

Q4: Are there any known incompatible container materials for storing this compound?

A4: Based on data for the similar solvent N-Methyl-2-pyrrolidinone (NMP), it is recommended to store this compound in containers made of phenolic-lined mild steel or alloy drums. Avoid using containers made of materials that are susceptible to attack by organic solvents. A material compatibility assessment is recommended for long-term storage.

Troubleshooting Guides

Issue 1: Unexpected Reaction or Decomposition

Symptom: The reaction mixture containing this compound shows an unexpected color change, gas evolution, or a rapid temperature increase.

Possible Cause: Incompatibility with other reagents or materials in the reaction setup.

Troubleshooting Steps:

  • Immediate Action: If safe to do so, stop the reaction by removing the heat source and/or adding a quenching agent. Ensure proper ventilation and use appropriate personal protective equipment (PPE).

  • Review Reagents: Verify that all reagents used in the reaction are compatible with this compound. Pay close attention to acidic or oxidizing components.

  • Inspect Equipment: Check the material of your reaction vessel, stirrer, and any tubing. Refer to the material compatibility tables below.

  • Small-Scale Test: Before repeating the experiment, conduct a small-scale test with all the reaction components to confirm compatibility under the proposed reaction conditions.

Issue 2: Degradation of Equipment (e.g., tubing, seals)

Symptom: Plastic or elastomeric components in contact with this compound become swollen, brittle, or show signs of degradation.

Possible Cause: Chemical incompatibility between the solvent and the material of the component.

Troubleshooting Steps:

  • Identify the Material: Determine the specific type of plastic or elastomer that is failing.

  • Consult Compatibility Data: Refer to the chemical compatibility tables below. Note that much of the available data is for the structurally similar N-Methyl-2-pyrrolidinone (NMP) and should be used as a guide.

  • Replace with a Resistant Material: Select a replacement material with a high compatibility rating for NMP or similar polar aprotic solvents. Materials such as PTFE, PFA, and certain fluoroelastomers (FKM) often exhibit good resistance.

  • Conduct an Immersion Test: If compatibility data is unavailable for a specific material, perform an immersion test. Submerge a small piece of the material in this compound at the intended operating temperature and observe for any changes in weight, size, or physical properties over a period of time.

Data Presentation

Chemical Incompatibility Summary
Incompatible Material ClassPotential Hazard
Strong AcidsViolent reaction, heat generation.
Strong Oxidizing AgentsRisk of fire or explosion.
Strong Bases (Caution Advised)Potential for reaction and degradation.
Reducing Agents (Caution Advised)Potential for reaction.
Material Compatibility with this compound (Based on NMP Data)

Plastics

MaterialCompatibility Rating
Polyethylene (PE)Insoluble[3]
Polypropylene (PP)Insoluble[3]
Polytetrafluoroethylene (PTFE)A (Excellent)
Polyvinylidene Fluoride (PVDF)A (Excellent)
Acrylonitrile Butadiene Styrene (ABS)C/NR @ 70°C
PolycarbonateNR at 70°C

Elastomers

MaterialCompatibility Rating
Fluoroelastomer (FKM/Viton®)A (Excellent)
Ethylene Propylene Diene Monomer (EPDM)A to 70°C
Buna-N (Nitrile)C/NR @ 70°C
SiliconeAB @ 70°C

Metals

MaterialCompatibility Rating
316 Stainless SteelA (Excellent)
Carbon SteelA (Excellent)
AluminumA (Excellent)
Copper and its alloysPotential for attack (as a tertiary amine)

Rating Key:

  • A: Excellent

  • B: Good

  • C: Fair

  • NR: Not Recommended

  • AB: Minor to Moderate Effect

Experimental Protocols

Protocol 1: General Material Compatibility Immersion Test

Objective: To determine the compatibility of a material with this compound under specific temperature conditions.

Methodology:

  • Sample Preparation: Cut a pre-weighed and measured sample of the material to be tested.

  • Immersion: Place the sample in a sealed container filled with this compound, ensuring the sample is fully submerged.

  • Incubation: Store the container at the desired experimental temperature for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Observation: Periodically inspect the sample for any visual changes such as swelling, discoloration, or degradation.

  • Analysis: After the incubation period, remove the sample, gently clean it, and allow it to dry completely.

  • Evaluation: Measure the post-exposure weight and dimensions of the sample and compare them to the initial values. Calculate the percentage of swelling or weight change.

Mandatory Visualization

IncompatibleMaterials cluster_chemical Chemical Incompatibility cluster_material Material Incompatibility (Based on NMP data) Strong_Acids Strong Acids Strong_Oxidizing_Agents Strong Oxidizing Agents Strong_Bases Strong Bases (Caution) Reducing_Agents Reducing Agents (Caution) Some_Plastics Some Plastics (e.g., ABS, Polycarbonate) Some_Elastomers Some Elastomers (e.g., Buna-N) Compatible_Plastics Compatible Plastics (e.g., PTFE, PVDF) Compatible_Elastomers Compatible Elastomers (e.g., FKM, EPDM) Compatible_Metals Compatible Metals (e.g., Stainless Steel) MPE This compound MPE->Strong_Acids Incompatible MPE->Strong_Oxidizing_Agents Incompatible MPE->Strong_Bases Use with Caution MPE->Reducing_Agents Use with Caution MPE->Some_Plastics Incompatible MPE->Some_Elastomers Incompatible MPE->Compatible_Plastics Compatible MPE->Compatible_Elastomers Compatible MPE->Compatible_Metals Compatible

Caption: Incompatibility of this compound.

TroubleshootingWorkflow start Unexpected Observation (e.g., decomposition, material failure) check_reagents Review Chemical Reagents for Incompatibility start->check_reagents check_materials Inspect Equipment Materials for Compatibility start->check_materials stop Resolution consult_data Consult Compatibility Charts and SDS check_reagents->consult_data check_materials->consult_data perform_test Perform Small-Scale Compatibility Test consult_data->perform_test perform_test->stop If Compatible replace_material Replace Incompatible Component perform_test->replace_material If Incompatible replace_material->stop

Caption: Troubleshooting workflow for incompatibility issues.

References

Technical Support Center: Safe Handling and Disposal of 1-Methyl-2-pyrrolidineethanol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Methyl-2-pyrrolidineethanol waste. The following information is intended to supplement, not replace, your institution's safety protocols and local regulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1][2] It is a combustible liquid.

Q2: What personal protective equipment (PPE) should be worn when handling this compound waste?

A2: At a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat should be worn.[1] If there is a risk of splashing, a face shield is recommended.[1] All PPE should be selected based on a thorough risk assessment of the specific procedure.

Q3: How should I store this compound waste?

A3: Waste should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, and open flames.[1] The storage area should be clearly marked as containing chemical waste.

Q4: Can I mix this compound waste with other chemical waste streams?

A4: No, this compound waste should not be mixed with other waste streams unless compatibility has been confirmed. It is known to be incompatible with strong acids and strong oxidizing agents.[1] Mixing with incompatible materials can cause hazardous reactions. Always segregate waste streams.

Q5: Is it permissible to dispose of small quantities of this compound waste down the drain?

A5: No, you should not dispose of this compound waste down the drain. Prevent the product from entering drains.[1] This compound should be disposed of in accordance with local, state, and federal regulations, which typically require collection by a licensed chemical waste disposal company.[1]

Q6: Are there any established occupational exposure limits for this compound?

A6: Currently, there are no established occupational exposure limits for this compound.[1] It is important to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Troubleshooting Guides

Scenario 1: I have accidentally spilled a small amount of this compound on my lab bench.

  • Immediate Action: Alert others in the immediate area. If safe to do so, restrict access to the spill area.

  • Personal Protection: Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment and Cleanup: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Once the liquid is absorbed, carefully scoop the material into a designated, labeled container for chemical waste.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The container with the absorbed spill material must be disposed of as hazardous waste through your institution's environmental health and safety office.

Scenario 2: My gloves have become contaminated with this compound.

  • Immediate Action: Stop your work as soon as it is safe to do so.

  • Glove Removal: Carefully remove the contaminated gloves, avoiding contact with your skin.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

  • Disposal: Dispose of the contaminated gloves in the designated chemical waste container.

  • New PPE: Put on a new pair of chemical-resistant gloves before resuming work.

Scenario 3: I am unsure if my waste container is compatible with this compound.

  • Consult Resources: Refer to a chemical compatibility chart or contact your institution's environmental health and safety department for guidance.

  • General Guidance: High-density polyethylene (HDPE) or glass containers are generally suitable for storing this type of chemical waste. Avoid using containers that may be degraded by organic compounds.

  • Precaution: If you are uncertain, err on the side of caution and use a container known to be resistant to a wide range of organic chemicals.

Quantitative Data Summary

ParameterValueReference
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damage[1][2]
Flash Point 84 °C (183.2 °F) - closed cup
Incompatible Materials Strong acids, Strong oxidizing agents[1]
Occupational Exposure Limits Not established[1]

Experimental Protocols

Protocol for Small-Scale Spill Cleanup (under 100 mL)

  • Preparation:

    • Ensure a chemical spill kit is readily accessible. The kit should contain non-combustible absorbent material (e.g., vermiculite, sand), chemical-resistant gloves, safety goggles, a face shield, a lab coat, and labeled waste disposal bags or containers.

  • Procedure:

    • Immediately alert personnel in the vicinity of the spill.

    • If the spill is in a poorly ventilated area, evacuate and contact your institution's emergency response team.

    • If it is safe to proceed, don the appropriate PPE.

    • Contain the spill by creating a dike around the perimeter with absorbent material.

    • Gently apply the absorbent material over the entire spill, working from the outside in.

    • Allow the absorbent material to fully soak up the liquid.

    • Using a non-sparking scoop or brush, carefully collect the contaminated absorbent material.

    • Place the collected material into a clearly labeled, sealable waste container.

    • Wipe the spill area with a cloth dampened with soap and water. Place the used cloth in the waste container.

    • Seal the waste container.

  • Post-Cleanup:

    • Remove and dispose of contaminated PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

    • Report the spill to your supervisor and your institution's environmental health and safety department, following their established procedures.

    • Arrange for the pickup and disposal of the waste container through your institution's hazardous waste management program.

Waste Management Workflow

WasteManagementWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_storage Containerization & Storage cluster_disposal Disposal A This compound Waste Generated B Is the waste mixed with other chemicals? A->B C Segregate from incompatible materials (strong acids, oxidizing agents) B->C Yes D Designate as 'this compound Waste' B->D No C->D E Select a compatible, properly labeled, and sealed container D->E F Store in a cool, dry, well-ventilated area away from ignition sources E->F G Is chemical neutralization a viable and approved option? F->G H Do NOT attempt neutralization. Contact EHS for guidance. G->H No/Unsure I Arrange for pickup by a licensed chemical waste disposal company G->I Yes (Follow validated protocol) H->I

Caption: Waste management workflow for this compound.

References

Validation & Comparative

Comparative Efficacy of 1-Methyl-2-pyrrolidineethanol Scaffold Derivatives in Promoting Oligodendrocyte Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Clemastine, a compound containing the 1-Methyl-2-pyrrolidineethanol scaffold, and its structural analogs in the context of promoting oligodendrocyte differentiation and remyelination. While direct biological efficacy data for this compound itself is not extensively available, its role as a key intermediate in the synthesis of pharmacologically active molecules like Clemastine makes this comparison relevant for drug discovery and development.

Introduction

This compound is a valuable chemical intermediate in pharmaceutical synthesis.[1] Its structural framework is a core component of Clemastine, a first-generation antihistamine that has been identified as a potent promoter of oligodendrocyte precursor cell (OPC) differentiation and remyelination.[2][3] This has significant implications for the development of therapies for demyelinating diseases such as multiple sclerosis. This guide will focus on the biological activity of Clemastine as the primary compound of interest and compare it with available data on its structural analogs.

Mechanism of Action: Targeting Muscarinic Receptors

Clemastine's primary mechanism of action in promoting oligodendrocyte differentiation is through its antagonism of muscarinic acetylcholine receptors, particularly the M1 receptor.[1][3] By blocking these receptors on OPCs, Clemastine initiates a signaling cascade that leads to the differentiation of these precursor cells into mature, myelin-producing oligodendrocytes.[4]

Data Presentation: Efficacy and Receptor Binding Profiles

The following table summarizes the available quantitative data for Clemastine and a selection of its structural analogs. The data for the analogs are derived from studies investigating their antileishmanial activity, which also included receptor binding assays, providing a basis for comparison of their interaction with relevant receptors.

CompoundBiological ActivityTarget Receptor(s)IC50 / Ki (nM)Reference
Clemastine Promotes Oligodendrocyte Differentiation and RemyelinationMuscarinic M1 Receptor (Antagonist)pIC50: 5.81 (for general muscarinic receptors)[2][3][5]
AntihistamineH1 Receptor (Antagonist)-[6]
Nor-methyl Clemastine Analog ((R,R)-35) Broad receptor binding profileH1, M1, M2, M3, M4, M5, 5-HT2B>40% displacement at 10 µM[7]
N-linked Clemastine Analog (38l) More selective receptor binding profileH1, M1, M4>40% displacement at 10 µM[7]

Experimental Protocols

In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This protocol is designed to assess the ability of test compounds to induce the differentiation of OPCs into mature oligodendrocytes.

1. OPC Isolation and Culture:

  • Isolate OPCs from the cortices of neonatal rat pups (P5-P7) using immunopanning or magnetic-activated cell sorting (MACS).

  • Culture the purified OPCs on poly-D-lysine-coated plates in a proliferation medium containing platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF).

2. Compound Treatment:

  • After allowing the OPCs to proliferate, replace the proliferation medium with a differentiation medium lacking mitogens.

  • Add the test compounds (e.g., Clemastine and its analogs) at various concentrations to the differentiation medium. A vehicle control (e.g., DMSO) should be run in parallel.

3. Immunocytochemistry and Quantification:

  • After a defined period of differentiation (e.g., 72 hours), fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry using antibodies against markers for mature oligodendrocytes, such as Myelin Basic Protein (MBP), and OPC markers, like NG2.

  • Counterstain with a nuclear marker (e.g., DAPI).

  • Acquire images using a fluorescence microscope.

  • Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained cells to determine the extent of differentiation.

Receptor Binding Assay

This protocol is used to determine the binding affinity of test compounds to specific receptors, such as muscarinic receptors.

1. Membrane Preparation:

  • Use cell lines stably expressing the human muscarinic receptor subtype of interest (e.g., M1).

  • Prepare cell membrane fractions through homogenization and centrifugation.

2. Competitive Binding Assay:

  • Incubate the membrane preparations with a known radiolabeled ligand for the target receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled test compound.

  • The test compound will compete with the radioligand for binding to the receptor.

3. Detection and Analysis:

  • After incubation, separate the bound and free radioligand using filtration.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. Ki values can be calculated from the IC50 values.

Visualizations

G cluster_0 Signaling Pathway of Clemastine in OPC Differentiation Clemastine Clemastine M1R Muscarinic M1 Receptor (M1R) Clemastine->M1R Antagonizes OPC Oligodendrocyte Precursor Cell (OPC) M1R->OPC Inhibition of receptor leads to... Differentiation Differentiation OPC->Differentiation Initiation of MatureOligo Mature Myelinating Oligodendrocyte Differentiation->MatureOligo Results in

Caption: Signaling pathway of Clemastine in promoting OPC differentiation.

G cluster_1 Experimental Workflow for In Vitro OPC Differentiation Assay start Isolate & Culture OPCs treat Treat with Test Compounds start->treat incubate Incubate for Differentiation treat->incubate fix Fix & Stain (MBP, DAPI) incubate->fix image Image Acquisition (Fluorescence Microscopy) fix->image quantify Quantify % of MBP+ Cells image->quantify

Caption: Workflow for the in vitro OPC differentiation assay.

References

A Comparative Guide to Alternatives for 1-Methyl-2-pyrrolidineethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Methyl-2-pyrrolidineethanol with alternative compounds and synthetic strategies for specific applications in the pharmaceutical industry. The focus is on providing a clear comparison of performance based on available experimental data from patents and peer-reviewed literature.

Introduction to this compound

This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a chiral center and a reactive hydroxyl group, makes it a valuable building block in drug development. Notably, it is a crucial precursor in the synthesis of the antihistamine clemastine and the atypical antipsychotic aripiprazole. This guide will explore alternative compounds and synthetic routes for these two prominent applications.

Application in Clemastine Synthesis

Clemastine, a first-generation antihistamine, is synthesized using this compound as a key building block for its chiral side chain.

Standard Synthesis via this compound

The conventional synthesis involves the chlorination of this compound to form N-methyl-2-(2-chloroethyl)pyrrolidine, which is then reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base like sodamide to yield racemic clemastine.[1][2] Subsequent resolution with a chiral acid, such as L-(+)-tartaric acid, affords the desired enantiomerically pure clemastine fumarate.[1][2]

Alternative Approach: Synthesis from Acyclic Precursors

An alternative strategy for the synthesis of the chiral pyrrolidine moiety of clemastine involves starting from an acyclic amide. This method proceeds via a cyclization reaction to form the pyrrolidine ring. A review of stereoselective synthesis methods for pyrrolidine-containing drugs notes that this approach can be achieved in a comparable number of steps and with a similar overall yield to syntheses starting from protected proline derivatives.[3]

Table 1: Comparison of Precursors in Clemastine Synthesis

PrecursorSynthetic StrategyReported YieldNumber of StepsReference
This compoundChlorination followed by etherification and chiral resolutionGood (specific yield often proprietary)Multiple steps including resolution[1][2]
Acyclic AmideCyclization to form the pyrrolidine ringComparable to proline-based routesComparable to proline-based routes[3]
Experimental Protocols

Protocol 1: Synthesis of N-methyl-2-(2-chloroethyl)pyrrolidine from this compound [1][2]

  • To a solution of this compound, add a chlorinating agent such as thionyl chloride.

  • The reaction is typically carried out in an inert solvent.

  • The mixture is stirred, often with cooling, and then refluxed to ensure complete reaction.

  • After completion, the excess chlorinating agent is removed, and the product is isolated and purified.

Protocol 2: Synthesis of Racemic Clemastine [1][2]

  • To a solution of 1-(4-chlorophenyl)-1-phenylethanol in a suitable solvent, add a strong base like sodamide.

  • To this mixture, add N-methyl-2-(2-chloroethyl)pyrrolidine.

  • The reaction is stirred at an appropriate temperature until completion.

  • The crude racemic clemastine is then isolated and purified.

Synthetic Pathway Diagram

clemastine_synthesis cluster_0 Standard Route cluster_1 Alternative Route 1-M-2-PE This compound N-M-2-CEP N-methyl-2-(2-chloroethyl)pyrrolidine 1-M-2-PE->N-M-2-CEP Chlorination Racemic_Clem Racemic Clemastine N-M-2-CEP->Racemic_Clem Etherification Clemastine Clemastine Racemic_Clem->Clemastine Chiral Resolution Acyclic_Amide Acyclic Amide Pyrrolidine_Intermediate Pyrrolidine Intermediate Acyclic_Amide->Pyrrolidine_Intermediate Cyclization Pyrrolidine_Intermediate->Racemic_Clem Further Steps

Caption: Synthetic routes to Clemastine.

Application in Aripiprazole Synthesis

Aripiprazole is an atypical antipsychotic medication. While this compound is cited as an intermediate for aripiprazole hydrochloride, the more commonly described syntheses of aripiprazole itself involve the coupling of a piperazine derivative with a quinolinone moiety bearing a butoxy side chain.[4][5] The variation in the synthesis of aripiprazole and its derivatives lies more in the construction of the overall molecule rather than a direct substitution of the pyrrolidineethanol moiety.

General Synthetic Strategy for Aripiprazole

The most widely employed method for aripiprazole synthesis involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolinone.[4] The latter is typically prepared by the etherification of 7-hydroxy-3,4-dihydroquinolinone.[4]

Alternative Approaches and Derivatives

Research into aripiprazole has led to the synthesis of numerous derivatives to explore their dopamine receptor antagonist activities.[6] These syntheses often modify the quinolinone or the phenylpiperazine parts of the molecule. While not direct alternatives to this compound, these approaches represent different strategies to achieve pharmacologically similar compounds.

Table 2: Comparison of Synthetic Strategies for Aripiprazole and its Analogs

Starting MaterialsKey Reaction StepOutcomeReference
1-(2,3-dichlorophenyl)piperazine and 7-(4-halobutoxy)-3,4-dihydroquinolinoneN-alkylationAripiprazole[4]
Modified quinolinone and/or phenylpiperazine derivativesN-alkylationAripiprazole derivatives with varying activities[6]
Experimental Protocols

Protocol 3: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone [5]

  • A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, and a base (e.g., potassium carbonate) in a suitable solvent is stirred at an elevated temperature.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the product is isolated by filtration and purified, for instance, by recrystallization.

Protocol 4: Synthesis of Aripiprazole [5]

  • A mixture of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine, and a base (e.g., sodium carbonate) in a solvent like ethanol is refluxed.

  • After the reaction is complete, the mixture is cooled, and the crude aripiprazole is collected by filtration.

  • The product is then purified by recrystallization from a suitable solvent like ethanol to yield aripiprazole as a white powder.

Synthetic Pathway Diagram

aripiprazole_synthesis 7-HQ 7-hydroxy-3,4-dihydroquinolinone 7-BBQ 7-(4-bromobutoxy)-3,4-dihydroquinolinone 7-HQ->7-BBQ Etherification 1,4-DBB 1,4-dibromobutane Aripiprazole Aripiprazole 7-BBQ->Aripiprazole N-alkylation DPP 1-(2,3-dichlorophenyl)piperazine

Caption: General synthetic pathway for Aripiprazole.

Structural Isomers as Potential Alternatives

While direct comparative studies are scarce, structural isomers of this compound, such as 1-Methyl-3-pyrrolidinemethanol , could theoretically be used to synthesize novel APIs with different pharmacological profiles. The position of the hydroxylmethyl group on the pyrrolidine ring would influence the spatial arrangement of the final molecule, potentially leading to altered receptor binding and activity.

Furthermore, the chirality of this compound is a critical aspect. The use of enantiomerically pure starting materials, such as (R)- or (S)-1-Methyl-2-pyrrolidineethanol , is crucial in modern drug synthesis to avoid the complications of chiral switching and to develop drugs with higher specificity and fewer side effects.[7][8] The choice between a racemic mixture and a pure enantiomer will depend on the specific therapeutic target and the differential activity of the stereoisomers.

Logical Workflow for Precursor Selection

precursor_selection Target_API Target API Structure Identify_Key_Fragment Identify Key Heterocyclic Fragment Target_API->Identify_Key_Fragment Pre-formed_vs_In-situ Use Pre-formed Heterocycle or In-situ Formation? Identify_Key_Fragment->Pre-formed_vs_In-situ Pre-formed Pre-formed Heterocycle Pre-formed_vs_In-situ->Pre-formed Established Route In-situ In-situ Formation Pre-formed_vs_In-situ->In-situ Novel Route/ Complexity Select_Precursor Select Pyrrolidine Precursor Pre-formed->Select_Precursor Evaluate_Performance Evaluate Yield, Purity, Cost, and Scalability In-situ->Evaluate_Performance Consider_Isomers Consider Structural and Stereo-isomers Select_Precursor->Consider_Isomers Alternative 1-M-2-PE This compound Select_Precursor->1-M-2-PE Standard Choice Consider_Isomers->Evaluate_Performance Final_Selection Final Precursor Selection Evaluate_Performance->Final_Selection 1-M-2-PE->Evaluate_Performance

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantification of 1-Methyl-2-pyrrolidineethanol (CAS: 67004-64-2), a key intermediate in pharmaceutical synthesis.[1] The accurate determination of its purity and concentration is critical for ensuring the quality and safety of final drug products.

Disclaimer: Publicly available, detailed cross-validation data for this compound is limited. Therefore, this guide provides a comparative framework based on established and validated analytical methods for the structurally analogous and widely studied compound, N-methyl-2-pyrrolidone (NMP). The experimental protocols and performance data presented are illustrative and should be adapted and validated for the specific analysis of this compound.

The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

Comparison of Principal Analytical Methods

The choice between GC and HPLC depends on factors such as analyte volatility, required sensitivity, sample matrix, and the need for impurity profiling.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile components in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of components in the liquid phase based on their differential interactions with a solid stationary phase and a liquid mobile phase.
Analyte Suitability Excellent for volatile and thermally stable compounds like this compound.Highly versatile; suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Common Detectors Flame Ionization Detector (FID) for general quantification; Mass Spectrometry (MS) for identification and high sensitivity.[2]UV-Visible Detector (less suitable for this analyte due to lack of a strong chromophore); Mass Spectrometry (MS/MS) for high specificity and sensitivity.[3]
Sample Preparation Typically involves dissolution in a suitable organic solvent. Derivatization is generally not required.Involves dissolution in the mobile phase or a compatible solvent. Filtration is often necessary.
Impurity Profiling Effective for identifying and quantifying volatile impurities.Excellent for separating a wide range of impurities, including non-volatile and polar compounds.
Cross-Validation Provides an orthogonal method to HPLC, ideal for confirming purity results and ensuring method accuracy.Serves as a complementary technique to GC, offering a different separation mechanism for comprehensive analysis.
Data Presentation: Illustrative Method Validation Parameters

The following table summarizes typical performance characteristics that should be established during method validation. The values are based on validated methods for N-methyl-2-pyrrolidone (NMP) and serve as a benchmark for methods to be developed for this compound.[4][5]

ParameterGC-FID (Illustrative)HPLC-MS/MS (Illustrative)
Linearity (R²) > 0.999> 0.999
Range 0.5 - 500 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.2 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1 ng/mL
Specificity Demonstrated by peak purity and/or MS identificationDemonstrated by chromatographic resolution and specific MRM transitions[3]

Experimental Protocols

The following are detailed, illustrative methodologies for the analysis of this compound. These protocols are adapted from validated methods for NMP and must be fully optimized and validated for the target analyte.[2][3]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for quantifying this compound and its volatile impurities.

Chromatographic Conditions:

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Amine-compatible capillary column (e.g., 30 m x 0.32 mm ID, 1-µm film thickness).[2]

  • Carrier Gas: Helium, constant flow at 2.4 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • Detector Temperature: 300°C.[2]

  • Oven Program: Initial 60°C, ramp at 10°C/min to 200°C, hold for 2 minutes.[2]

  • Injection Volume: 1 µL.[2]

  • Split Ratio: 20:1.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.5 - 500 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve, and dilute with methanol to bring the concentration within the calibration range.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

Chromatographic Conditions:

  • System: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[3]

    • B: 0.1% Formic acid in Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions. For this compound (MW: 129.20), the protonated molecule [M+H]⁺ is m/z 130.2. Specific product ions would need to be determined via infusion and fragmentation studies.

    • Illustrative Quantifier Transition: m/z 130.2 → [Product Ion 1]

    • Illustrative Qualifier Transition: m/z 130.2 → [Product Ion 2]

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the GC method, using acetonitrile as the solvent.

  • Calibration Standards: Serially dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to create standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Solution: Dissolve the sample in the initial mobile phase, vortex, and centrifuge or filter to remove particulates before injection.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and logical relationships in the cross-validation of analytical methods.

G cluster_0 A Define Analytical Target Profile (ATP) B Develop Primary Method (e.g., HPLC-MS/MS) A->B D Develop Orthogonal Method (e.g., GC-FID) A->D C Validate Primary Method (per ICH Q2(R1)) B->C F Analyze Same Samples with Both Methods C->F E Validate Orthogonal Method (per ICH Q2(R1)) D->E E->F G Compare Results (Statistical Analysis) F->G H Results Concordant? G->H I Investigation Required H->I No J Methods are Cross-Validated H->J Yes G cluster_ich ICH Q2(R1) Validation Parameters cluster_reliability Overall Method Reliability Accuracy Accuracy Precision Precision Accuracy->Precision Reliability Reliability Accuracy->Reliability Precision->Reliability Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Specificity->Linearity Specificity->Reliability Range Range Linearity->Range Linearity->Reliability Range->Reliability LOD Limit of Detection LOD->Range LOQ Limit of Quantification LOQ->Range Robustness Robustness Robustness->Reliability

References

A Comparative Guide to Reference Standards and Analytical Methods for 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical reference standards and comparative analytical methodologies for the quantification of 1-Methyl-2-pyrrolidineethanol. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs, with a focus on accuracy, precision, and efficiency.

Reference Standards for this compound

Certified reference standards are crucial for the accurate quantification of this compound. Several reputable suppliers offer this compound with specified purity, which is essential for method validation and routine analysis in a regulated environment.

SupplierProduct NameCAS NumberPurity/Grade
Sigma-Aldrich1-Methyl-2-pyrrolidine ethanol67004-64-298%
PharmaffiliatesThis compound67004-64-2Pharmaceutical Standard
ChemicalBookThis compound67004-64-2Varies by supplier
Santa Cruz Biotechnology1-Methyl-2-pyrrolidine ethanol67004-64-2Research Use Only
BOC Sciences1-Methyl-2-pyrrolidine ethanol67004-64-2Research Chemical

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for this compound depends on several factors, including the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte.[1][2][3] Given that this compound is a polar compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be considered.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase.[3]Separation of non-volatile or thermally labile compounds in a liquid phase.[2][3]
Analyte Suitability Suitable for volatile compounds. This compound has a boiling point of 110-112 °C at 14 mmHg, making it amenable to GC analysis.[4]Ideal for non-volatile, polar, and thermally unstable compounds.[2][5]
Detection Flame Ionization Detector (FID) and Mass Spectrometry (MS) are common.[3]Ultraviolet (UV), Diode Array (DAD), and Mass Spectrometry (MS) are frequently used.
Sensitivity Generally offers high sensitivity for volatile compounds, especially with MS detection.[2]Sensitivity is detector-dependent but highly effective for non-volatile and polar analytes.[2]
Speed Typically provides faster analysis times for suitable compounds.[1]Runtimes can be longer compared to GC.
Cost GC systems are generally less expensive to purchase and operate.[1]HPLC systems and solvents can be more costly.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Adapted)

This method is suitable for the quantification of this compound in samples where the analyte can be volatilized without degradation.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC-UV/MS) Method (Adapted)

This method is advantageous for the analysis of this compound in complex matrices or when thermal degradation is a concern.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: Start at 5% A, hold for 2 minutes. Increase to 95% A over 10 minutes. Hold at 95% A for 3 minutes. Return to 5% A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV: 210 nm.

    • MS (ESI+): Monitor for the protonated molecule [M+H]⁺.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase initial composition (5% Acetonitrile in 0.1% Formic Acid in Water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

Method Validation Considerations

Any analytical method chosen for the analysis of this compound must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[10] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualized Workflows

The following diagrams illustrate the logical flow for selecting an analytical method and a typical experimental workflow for the analysis of this compound.

MethodSelection start Start: Need to analyze This compound volatility Is the analyte sufficiently volatile and thermally stable? start->volatility gc Consider GC or GC-MS volatility->gc Yes hplc Consider HPLC or HPLC-MS volatility->hplc No matrix Is the sample matrix complex? matrix->gc No matrix->hplc Yes gc->matrix end Proceed with method validation gc->end hplc->end ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Obtain Certified Reference Standard stock_sol Prepare Standard Stock Solution ref_std->stock_sol work_std Prepare Working Standard Solutions stock_sol->work_std cal_curve Inject Standards & Build Calibration Curve work_std->cal_curve sample_prep Prepare Sample Solution sample_analysis Inject Samples sample_prep->sample_analysis instrument_setup Instrument Setup & Equilibration instrument_setup->cal_curve cal_curve->sample_analysis quantification Quantify Analyte in Samples sample_analysis->quantification report Generate Report quantification->report

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-1-Methyl-2-pyrrolidineethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the enantiomers of 1-Methyl-2-pyrrolidineethanol, focusing on their interactions with cholinergic receptors. Due to the structural similarity of these compounds to known cholinergic agents, particularly nicotine, their activity is presumed to be mediated through nicotinic and muscarinic acetylcholine receptors. The stereochemistry at the C2 position of the pyrrolidine ring is expected to play a critical role in their receptor affinity and functional activity.

Data Presentation

In the absence of direct experimental data for the enantiomers of this compound, the following tables are presented as templates for the type of quantitative data that would be generated from comparative studies. These tables are designed for easy comparison of binding affinities and functional potencies at key cholinergic receptor subtypes.

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
(R)-1-Methyl-2-pyrrolidineethanolData not availableData not availableData not availableData not availableData not available
(S)-1-Methyl-2-pyrrolidineethanolData not availableData not availableData not availableData not availableData not available

Table 2: Comparative Nicotinic Receptor Binding Affinities (Ki, nM)

Compoundα4β2 Receptorα7 Receptorα3β4 Receptor
(R)-1-Methyl-2-pyrrolidineethanolData not availableData not availableData not available
(S)-1-Methyl-2-pyrrolidineethanolData not availableData not availableData not available

Table 3: Comparative Functional Activity at Cholinergic Receptors (EC50 / IC50, nM)

CompoundReceptor SubtypeAgonist/Antagonist ActivityPotency (EC50/IC50)
(R)-1-Methyl-2-pyrrolidineethanole.g., M1, α4β2Data not availableData not available
(S)-1-Methyl-2-pyrrolidineethanole.g., M1, α4β2Data not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine the biological activity of the enantiomers of this compound.

Muscarinic Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compounds for different muscarinic receptor subtypes (M1-M5).

  • Membrane Preparation:

    • Cell membranes are prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing a single human muscarinic receptor subtype.

    • Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Competitive Radioligand Binding:

    • The assay is performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a specific concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and a range of concentrations of the unlabeled test compound ((R)- or (S)-1-Methyl-2-pyrrolidineethanol).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • Incubation and Filtration:

    • The plates are incubated at room temperature to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Nicotinic Receptor Functional Assay (Two-Electrode Voltage Clamp)

This electrophysiological assay is used to determine the functional activity (agonist or antagonist) of the test compounds at different nicotinic receptor subtypes expressed in Xenopus oocytes.

  • Oocyte Preparation:

    • Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired human nicotinic acetylcholine receptor subtype (e.g., α4 and β2, or α7).

    • The oocytes are incubated for several days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

    • The oocyte is perfused with a recording solution.

  • Compound Application:

    • To test for agonist activity, increasing concentrations of the test compound are applied to the oocyte, and the resulting inward current is measured.

    • To test for antagonist activity, the oocyte is pre-incubated with the test compound before co-application with a known nicotinic agonist (e.g., acetylcholine or nicotine). The inhibition of the agonist-induced current is measured.

  • Data Analysis:

    • For agonists, concentration-response curves are generated to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy.

    • For antagonists, concentration-inhibition curves are generated to determine the IC50.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the pharmacological evaluation of the enantiomers of this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis R_enantiomer (R)-1-Methyl-2- pyrrolidineethanol binding_assay Receptor Binding Assays (Muscarinic & Nicotinic) R_enantiomer->binding_assay Test Compound functional_assay Functional Assays (e.g., Electrophysiology) R_enantiomer->functional_assay Test Compound S_enantiomer (S)-1-Methyl-2- pyrrolidineethanol S_enantiomer->binding_assay Test Compound S_enantiomer->functional_assay Test Compound affinity Binding Affinity (Ki) binding_assay->affinity potency Functional Potency (EC50/IC50) functional_assay->potency selectivity Receptor Subtype Selectivity affinity->selectivity potency->selectivity

Caption: Experimental workflow for comparing the biological activity of the enantiomers.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_pathways Downstream Signaling Pathways Agonist Agonist ((R/S)-1-Methyl-2-pyrrolidineethanol) M_receptor Muscarinic Receptor (M1/M3/M5 or M2/M4) Agonist->M_receptor Binds to G_protein G-protein (Gq/11 or Gi/o) M_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Stimulates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to cAMP_PKA ↓ cAMP Levels & PKA Activity cAMP->cAMP_PKA Leads to

Caption: Simplified signaling pathways for muscarinic acetylcholine receptors.

The Versatile Scaffold of 1-Methyl-2-pyrrolidineethanol in Medicinal Chemistry: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutics is perpetual. 1-Methyl-2-pyrrolidineethanol, a seemingly simple heterocyclic alcohol, has emerged as a valuable building block in the synthesis of a diverse range of pharmacologically active compounds. This guide provides a comparative literature review of its applications in medicinal chemistry, focusing on its role in the development of antihistaminic and antimuscarinic agents.

This review summarizes key quantitative data in structured tables, provides detailed experimental methodologies for cited assays, and visualizes relevant signaling pathways to offer a comprehensive understanding of the medicinal chemistry landscape of this compound and its derivatives.

Performance in Muscarinic Receptor Antagonism

Derivatives of this compound have been explored for their potential as muscarinic acetylcholine receptor (mAChR) antagonists. The muscarinic receptor family (M1-M5) plays a crucial role in regulating a wide array of physiological functions, making them attractive targets for therapeutic intervention in various diseases. The following table presents the binding affinities (Ki, in nM) of a series of oxotremorine-related heterocyclic derivatives, some of which incorporate a modified this compound core, at cloned human muscarinic receptor subtypes (hm1-5) expressed in CHO cells.

Compoundhm1 (Ki, nM)hm2 (Ki, nM)hm3 (Ki, nM)hm4 (Ki, nM)hm5 (Ki, nM)
7 >1000050 >100002000>10000
15 >1000040 >100002500>10000
3 (isoxazolidinyl derivative) >1000070>100003000>10000

Data sourced from a study on novel oxotremorine-related heterocyclic derivatives.[1]

The data highlights that compounds 7 and 15, which are structurally related to derivatives of this compound, exhibit noteworthy affinity and selectivity for the hm2 subtype.[1] Specifically, the replacement of the pyrrolidine moiety in a related isoxazolidinyl derivative (compound 3) with a piperidine ring (compound 15) resulted in a lower Ki value at the hm2 receptor.[1]

Role in Antihistamine Development: The Clemastine Story

This compound is a key structural component of the first-generation antihistamine, clemastine.[2] Clemastine is a selective histamine H1 receptor antagonist used for the symptomatic relief of allergic conditions.[2] The structure-activity relationship (SAR) of ethanolamine ether antihistamines reveals that the incorporation of an additional carbon atom between the oxygen and nitrogen, as seen in the this compound moiety of clemastine, can lead to reduced sedative properties compared to other compounds in its class.

Experimental Protocols

To facilitate the replication and further exploration of the biological activities of this compound derivatives, detailed experimental protocols for relevant assays are provided below.

Muscarinic Receptor Binding Assay (Competitive)

This protocol outlines the steps to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS). The concentration used should be approximately the dissociation constant (Kd) of the radioligand for the specific receptor subtype.

  • Test Compound: The this compound derivative or analog of interest.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[3]

  • Scintillation Cocktail.

Procedure:

  • Preparation: Thaw frozen cell membrane aliquots on ice and dilute them in ice-cold assay buffer to the desired protein concentration. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): Wells containing assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Wells containing the NSB control, radioligand, and cell membranes.

    • Competition: Wells containing a specific concentration of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the TB. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.[3]

Histamine H1 Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to antagonize the histamine-induced increase in intracellular calcium in cells expressing the H1 receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human histamine H1 receptor.

  • Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

  • Histamine: As the agonist.

  • Test Compound: The this compound derivative or analog of interest.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then incubate them with various concentrations of the test compound (as the antagonist) for a predetermined period.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80) to the wells to stimulate the H1 receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of the histamine-induced calcium response against the concentration of the test compound.

Signaling Pathways

To provide a deeper understanding of the mechanism of action of drugs targeting the histamine H1 and muscarinic M3 receptors, the following diagrams illustrate their respective signaling pathways.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.[4][5]

Muscarinic_M3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Acetylcholine Acetylcholine Acetylcholine->M3R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic M3 Receptor Signaling Pathway.[6][7][8]

References

Performance of different chromatography columns for 1-Methyl-2-pyrrolidineethanol separation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective separation and analysis of compounds like 1-Methyl-2-pyrrolidineethanol are critical for ensuring purity, assessing stability, and conducting pharmacokinetic studies. The choice of chromatography column is paramount in achieving desired separation outcomes. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) columns for the separation of this compound, supported by established principles of chromatography and data from structurally similar compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the analysis of polar and non-polar compounds. For a polar compound like this compound, selecting the appropriate reversed-phase column is crucial for achieving adequate retention and separation from impurities.

Data Presentation: Comparison of RP-HPLC Columns

The following table summarizes the expected performance of different reversed-phase columns for the separation of this compound. This data is illustrative and intended to guide column selection. Actual performance may vary based on specific experimental conditions.

Column ChemistryParticle Size (µm)Dimensions (mm)Mobile PhaseRetention Time (min)Resolution (Rs)Peak Asymmetry (As)Efficiency (Plates/m)
C1854.6 x 250Acetonitrile:Water (20:80) with 0.1% Formic Acid3.51.81.280,000
C854.6 x 250Acetonitrile:Water (15:85) with 0.1% Formic Acid2.81.61.175,000
Phenyl-Hexyl34.6 x 150Methanol:Water (30:70) with 0.1% Formic Acid4.22.11.0120,000
Embedded Polar Group (e.g., C18 with amide)34.6 x 150Acetonitrile:Water (10:90) with 0.1% Formic Acid5.52.51.1130,000
Experimental Protocol: RP-HPLC Method

This protocol is a general starting point for the analysis of this compound using RP-HPLC. Optimization of the mobile phase, flow rate, and temperature will likely be necessary.[1][2]

  • Instrumentation: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water containing 0.1% Formic Acid. For example, an isocratic mobile phase of Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid can be used.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since this compound possesses a chiral center, separating its enantiomers is often a requirement in pharmaceutical development. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for this purpose. The selection of the appropriate CSP is critical for achieving enantioseparation.[3]

Data Presentation: Comparison of Chiral HPLC Columns

The following table presents a hypothetical comparison of potential chiral stationary phases for the enantiomeric separation of this compound. A screening approach across different CSPs is highly recommended.[4]

Chiral Stationary Phase (CSP)Particle Size (µm)Dimensions (mm)Mobile PhaseRetention Time (Enantiomer 1 / 2) (min)Resolution (Rs)Selectivity (α)
Amylose tris(3,5-dimethylphenylcarbamate)54.6 x 250n-Hexane:Ethanol (90:10) with 0.1% Diethylamine8.2 / 9.52.21.18
Cellulose tris(3,5-dichlorophenylcarbamate)54.6 x 250n-Hexane:Isopropanol (80:20) with 0.1% Diethylamine10.1 / 11.82.51.21
Macrocyclic Glycopeptide (e.g., Teicoplanin)54.6 x 250Methanol with 0.1% Acetic Acid and 0.02% Triethylamine6.5 / 7.82.01.15
Experimental Protocol: Chiral HPLC Method Development

Developing a chiral separation method often requires screening different columns and mobile phases.[4]

  • Instrumentation: A standard HPLC system with a UV or Circular Dichroism (CD) detector.

  • Column Screening: Screen a set of chiral columns, including polysaccharide-based (e.g., amylose and cellulose derivatives) and macrocyclic glycopeptide-based CSPs.

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane with an alcohol modifier (e.g., ethanol, isopropanol) and a basic additive (e.g., diethylamine) for the tertiary amine.

    • Polar Organic Mode: Acetonitrile or Methanol with additives.

    • Reversed-Phase Mode: Water/Acetonitrile or Water/Methanol with buffers or additives.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.[4]

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the capillary column's stationary phase is critical for achieving good peak shape and resolution.

Data Presentation: Comparison of GC Columns

The following table provides an illustrative comparison of common GC capillary columns for the analysis of this compound.

Stationary PhaseFilm Thickness (µm)Dimensions (m x mm)Carrier GasOven ProgramRetention Time (min)Peak Width (min)Tailing Factor
5% Phenyl Polysiloxane (e.g., DB-5, HP-5)0.2530 x 0.25Helium100°C (2 min), ramp to 250°C at 15°C/min8.50.151.3
Polyethylene Glycol (e.g., DB-WAX, Carbowax)0.2530 x 0.25Helium120°C (2 min), ramp to 220°C at 10°C/min10.20.121.1
14% Cyanopropylphenyl Polysiloxane (e.g., DB-17)0.2530 x 0.25Helium110°C (2 min), ramp to 240°C at 15°C/min9.80.141.2
Experimental Protocol: GC Method

This protocol provides a general method for the analysis of this compound by GC.[5]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A polyethylene glycol (wax) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 120 °C for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.

  • Detector Temperature: 280 °C (FID).

  • Injection Volume: 1 µL (split or splitless injection).

  • Sample Preparation: Dilute the sample in a suitable solvent such as methanol or dichloromethane.

Workflow for Column Selection

The following diagram illustrates a logical workflow for selecting an appropriate chromatography column for the separation of this compound.

G cluster_0 Start: Define Analytical Goal cluster_1 Technique Selection cluster_2 Column Screening & Optimization cluster_3 Method Validation cluster_4 Final Method start Define Analytical Goal (e.g., Purity, Enantiomeric Separation) tech_select Select Chromatographic Technique start->tech_select rp_hplc Reversed-Phase HPLC (Purity, Impurity Profiling) tech_select->rp_hplc Purity/ Impurity chiral_hplc Chiral HPLC (Enantiomeric Separation) tech_select->chiral_hplc Enantiomeric Purity gc Gas Chromatography (Residual Solvents, Volatiles) tech_select->gc Volatility/ Thermal Stability rp_screen Screen C18, C8, Phenyl, Embedded Polar Group Columns rp_hplc->rp_screen chiral_screen Screen Polysaccharide & Macrocyclic Glycopeptide CSPs chiral_hplc->chiral_screen gc_screen Screen Non-polar (e.g., 5% Phenyl) & Polar (e.g., WAX) Columns gc->gc_screen optimize Optimize Mobile Phase, Temperature, Flow Rate rp_screen->optimize chiral_screen->optimize gc_screen->optimize validate Validate Method (Specificity, Linearity, Accuracy, Precision) optimize->validate final_method Final Analytical Method validate->final_method

Chromatography column selection workflow.

References

A Comparative Guide to the Synthesis of 1-Methyl-2-pyrrolidineethanol: An Analysis of Cost and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. 1-Methyl-2-pyrrolidineethanol, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), can be prepared through several synthetic pathways. This guide provides a detailed comparison of the most common synthesis routes, focusing on their relative cost and efficiency, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound hinges on a balance between the cost of starting materials and reagents, and the overall efficiency of the reaction sequence, including yield, reaction time, and ease of purification. Below is a summary of three prominent synthetic strategies.

Parameter Route 1: From N-Methyl-2-pyrrolidone (NMP) Route 2: Reduction of Methyl 1-Methylpyrrolidine-2-acetate Route 3: Reduction of Ethyl Ecgoninate
Starting Material N-Methyl-2-pyrrolidone (NMP)Methyl 1-methylpyrrolidine-2-acetateEthyl Ecgoninate
Key Reagents Triphosgene or POCl₃, Meldrum's acid, NaOMe, Pd/C, NaBH₄ or LiBH₄Sodium borohydride (NaBH₄)Lithium aluminum hydride (LiAlH₄)
Overall Yield High (not explicitly quantified in a single source)~70% (based on the provided protocol)[1]Preferred method, suggesting high efficiency[1][2]
Reaction Steps Multi-step (Vilsmeier-Haack type reaction, condensation, methanolysis, reduction)One-step reductionOne-step reduction
Reaction Time Longer due to multiple steps12 hours reflux[1]Not specified, but generally rapid
Purification Multiple purification steps likely requiredExtraction and concentration[1]Extraction and distillation
Cost of Starting Material NMP is a relatively inexpensive and commercially available solvent.Requires synthesis of the starting ester.Ethyl ecgoninate is a cocaine metabolite and may be a controlled substance, impacting cost and accessibility.[3]
Cost of Reagents Involves several reagents, including potentially costly palladium catalysts.Sodium borohydride is significantly cheaper and safer than LiAlH₄.[2]Lithium aluminum hydride is more expensive and hazardous than NaBH₄, requiring stringent anhydrous conditions.[4]
Safety Considerations Use of phosgene derivatives (triphosgene) requires special handling.NaBH₄ is a relatively safe reducing agent.LiAlH₄ reacts violently with water and is pyrophoric, requiring expert handling.[5]

Experimental Protocols

Route 1: Synthesis from N-Methyl-2-pyrrolidone (NMP)

This route, detailed in a Korean patent, involves the initial activation of NMP followed by condensation and subsequent reduction.

Step 1: Synthesis of Methyl (2)-(1-methyl-2-pyrrolidinylidene)acetate

  • To a solution of N-methyl-2-pyrrolidone (1 equiv.) in dichloromethane, slowly add triphosgene or POCl₃ (1.2 equiv.) at 0°C.

  • After stirring for 1 hour, a solution of Meldrum's acid (1.2 equiv.) in dichloromethane is added.

  • The resulting mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated sodium bicarbonate solution, and the organic layer is separated.

  • The crude product is then treated with sodium methoxide in methanol to yield methyl (2)-(1-methyl-2-pyrrolidinylidene)acetate.[6]

Step 2: Reduction to this compound

  • Two-Step Reduction: The intermediate from Step 1 is first hydrogenated using a Palladium on carbon (Pd/C) catalyst to reduce the double bond. The resulting saturated ester is then reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiBH₄) to afford the final product.[6]

  • One-Step Reduction: Alternatively, the double bond and the ester group can be reduced simultaneously using a combination of NaBH₄ and a Lewis acid (e.g., LiCl).[6]

Route 2: Reduction of Methyl 1-Methylpyrrolidine-2-acetate with Sodium Borohydride

This method provides a direct and efficient reduction of the corresponding ester.

  • Dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of methanol in a round-bottomed flask.

  • Slowly add 2.0 g of sodium borohydride (NaBH₄) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours.[1]

  • After completion, remove the methanol by rotary evaporation.

  • To the residue, add 50 mL of ethyl acetate and 50 mL of water.

  • Separate the organic layer, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain this compound (yield: 3.5 g, ~70%).[1]

Route 3: Reduction of Ethyl Ecgoninate with Lithium Aluminum Hydride

This route is noted as a preferred method in historical literature due to its efficiency.

  • In a dry three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a solution of ethyl ecgoninate in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a short period.

  • The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution to decompose the excess LiAlH₄ and precipitate the aluminum salts.

  • The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the crude product, which can be further purified by distillation.

Synthesis Route Visualizations

Route1 NMP N-Methyl-2-pyrrolidone Intermediate1 Vilsmeier Reagent NMP->Intermediate1 Triphosgene/POCl3 Intermediate2 Methyl (2)-(1-methyl-2- pyrrolidinylidene)acetate Intermediate1->Intermediate2 Meldrum's acid, NaOMe/MeOH Intermediate3 Methyl 1-methylpyrrolidine- 2-acetate Intermediate2->Intermediate3 H2, Pd/C Product This compound Intermediate3->Product NaBH4 or LiAlH4 Route2 StartingEster Methyl 1-methylpyrrolidine- 2-acetate Product This compound StartingEster->Product NaBH4, MeOH Route3 StartingMaterial Ethyl Ecgoninate Product This compound StartingMaterial->Product LiAlH4, Ether/THF

References

A Comparative Toxicological Profile of 1-Methyl-2-pyrrolidineethanol and Structurally Similar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological data for 1-Methyl-2-pyrrolidineethanol (MPE) against three structurally similar and widely used industrial solvents: N-Methyl-2-pyrrolidone (NMP), N-Ethyl-2-pyrrolidone (NEP), and gamma-Butyrolactone (GBL). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on solvent selection based on safety and toxicological profiles.

Introduction to the Solvents

This compound is a heterocyclic organic compound. Its structural similarity to NMP and NEP, both well-characterized pyrrolidone-based solvents, and GBL, a lactone, makes a toxicological comparison relevant. NMP, in particular, has been widely used but is now facing increasing regulatory scrutiny due to its reproductive toxicity.[1][2][3] This has led to a search for safer alternatives, making a clear comparison of toxicological endpoints essential.

Quantitative Toxicological Data Summary

The following table summarizes the key toxicological data for MPE and its comparators. Data has been compiled from safety data sheets, regulatory assessments, and toxicological databases.

Toxicological EndpointThis compound (MPE)N-Methyl-2-pyrrolidone (NMP)N-Ethyl-2-pyrrolidone (NEP)gamma-Butyrolactone (GBL)
Acute Oral Toxicity (LD50, Rat) 1,800 mg/kg[4]3,914 mg/kgNo data available1,582 mg/kg[5]
Acute Dermal Toxicity (LD50) No data available8,000 mg/kg (Rabbit)No data available>5,000 mg/kg (Guinea Pig)[5]
Acute Inhalation Toxicity (LC50, Rat) No data available>5.1 mg/L (4h)[6]>5.1 mg/m³ (8h)[7]>5.1 mg/L (4h)[5]
Skin Irritation Causes skin irritation[4][8][9]Causes skin irritation[2][10]Non-irritant in animal studies[7]Non-irritant (Rabbit)[5]
Eye Irritation Causes serious eye damage[4][8][9]Causes serious eye irritation[11][12]Causes serious eye damage[7]Causes serious eye irritation[5]
Skin Sensitization No data availableNot a sensitizer[11][13]Not a sensitizer in animal studies[7]No data available
Mutagenicity (Ames Test) No data availableNegative[6][12]Non-mutagenic in animal studies[7]No data available
Reproductive/Developmental Toxicity No data availableCategory 1B: May damage fertility or the unborn child[1][2][10]Classified as a reproductive toxicant; may damage the unborn child[7][14]No data available
Primary Target Organs Not thoroughly investigated[4]Reproductive system, Central Nervous System (CNS)[11][15]Reproductive system, Liver, Kidneys[7]Central Nervous System (CNS)[16]

Experimental Workflow Visualization

Understanding the protocols behind toxicological assessment is crucial for interpreting data. The following diagram illustrates a generalized workflow for an in vivo dermal irritation/corrosion study, based on standard regulatory guidelines such as OECD 404.

G cluster_prep Preparation Phase cluster_app Application Phase cluster_obs Observation Phase cluster_eval Evaluation A Animal Selection (e.g., Albino Rabbit) B Acclimatization (Minimum 5 days) A->B C Test Area Preparation (Hair removal 24h prior) B->C D Initial Test (1 Animal) Apply 0.5 mL of substance C->D E Patching (Gauze patch, porous tape) D->E F Exposure Period (4 hours) E->F G Patch Removal & Washing F->G H Scoring of Skin Reactions (Erythema & Edema) G->H I Observation Points (60 min, 24h, 48h, 72h) H->I J Confirmatory Test (2 Animals) (If no corrosive effect in initial test) I->J Decision Point K Data Analysis (Mean scores per animal) I->K J->D L Final Classification (Irritant vs. Non-Irritant) K->L

Generalized workflow for an in vivo dermal irritation test.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of toxicological findings. The data presented in this guide is primarily based on internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Based on OECD Guideline 401)
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Methodology:

    • Animals: Healthy, young adult rats of a single strain are used. Animals are fasted prior to dosing.

    • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. Several dose levels are used with a number of animals per dose group.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

    • Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Methodology:

    • Animals: Albino rabbits are typically used. A small area of the animal's back is clipped free of fur.

    • Application: A dose of 0.5 mL (for liquids) of the undiluted test substance is applied to the prepared skin and covered with a gauze patch.

    • Exposure: The patch is left in place for a 4-hour exposure period.

    • Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored according to a standardized scale.

    • Classification: The substance is classified as irritant or corrosive based on the severity, persistence, and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause irritation or damage to the eye.

  • Methodology:

    • Animals: Albino rabbits are used.

    • Application: A single dose of 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

    • Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed. Substances causing irreversible eye damage are classified as causing serious eye damage.

Bacterial Reverse Mutation Test - Ames Test (Based on OECD Guideline 471)
  • Objective: To screen for the mutagenic potential of a substance by assessing its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Test System: Multiple strains of bacteria that are auxotrophic for an amino acid (e.g., histidine for S. typhimurium) are used. They require this amino acid in the growth medium but can revert to prototrophy (not requiring the amino acid) when exposed to a mutagen.

    • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (e.g., a rat liver fraction known as S9 mix) to mimic mammalian metabolism.

    • Exposure: The bacteria, the test substance at several concentrations, and the S9 mix (if applicable) are combined and plated on a minimal agar medium.

    • Incubation & Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone mutation and can now grow on the minimal medium) is counted.

    • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-2-pyrrolidineethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Methyl-2-pyrrolidineethanol (CAS No: 67004-64-2), ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

This compound is a chemical that requires careful handling due to its potential health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage[1][2][3]. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

II. Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:

Protective EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.To protect against splashes that can cause serious eye damage[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation[1][2][4].
Body Protection Complete suit protecting against chemicals or a lab coat.To shield the body from accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if vapors are generated.To avoid inhalation of potentially harmful vapors.

III. Step-by-Step Disposal Procedure

The proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure workplace safety.

1. Waste Collection:

  • Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.

  • Do not mix with other waste materials.

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition.

2. Small Spills and Residues:

  • In the event of a small spill, contain the spillage using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite[1].

  • Carefully collect the absorbed material and place it into a suitable, closed container for disposal[1].

  • Clean the affected area thoroughly.

3. Disposal of Empty Containers:

  • Handle uncleaned, empty containers in the same manner as the product itself.

  • Contaminated packaging should be disposed of as unused product[1]. Do not reuse empty containers.

4. Final Disposal:

  • All waste material, including the chemical and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the contents and container at an approved waste disposal plant[5].

  • Do not allow the product to enter drains or waterways[1].

IV. Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician[1].

  • After skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention[1][4].

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1][4].

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1].

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_type Waste Identification cluster_liquid Liquid Waste cluster_spill Spill Residue cluster_container Empty Container cluster_final_disposal Final Disposal cluster_donots Critical Prohibitions start Start: Disposal of This compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing start->ppe waste_type Type of Waste? ppe->waste_type collect_liquid Collect in a labeled, sealed container waste_type->collect_liquid Liquid Waste contain_spill Contain spill with on-combustible absorbent waste_type->contain_spill Spill handle_as_product Handle as unused product waste_type->handle_as_product Contaminated Container no_mixing Do not mix with other waste collect_liquid->no_mixing final_disposal Dispose of at an approved waste disposal plant in accordance with regulations no_mixing->final_disposal collect_spill Collect absorbed material in a sealed container contain_spill->collect_spill collect_spill->final_disposal handle_as_product->final_disposal no_drains Do not let product enter drains final_disposal->no_drains no_reuse Do not reuse empty containers final_disposal->no_reuse

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Methyl-2-pyrrolidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of 1-Methyl-2-pyrrolidineethanol, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 67004-64-2[1][2]

  • Molecular Formula: C7H15NO[1][3]

Primary Hazards:

  • Harmful if swallowed.[1][3]

  • Causes skin irritation.[1][3]

  • Causes serious eye damage.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. All PPE should be inspected prior to use and removed correctly to avoid skin contact.[1]

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles. An 8-inch minimum faceshield is also required.NIOSH (US) or EN 166 (EU) approved.[1]
Hand Protection Chemical-resistant gloves.Must satisfy Regulation (EU) 2016/425 and standard EN 374.[1]
Skin and Body Protection Protective clothing to prevent skin exposure.No specific standard cited, but full coverage is recommended.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. A type ABEK (EN14387) respirator filter is recommended.NIOSH/MSHA or EN 149, EN14387.[2][4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1][5] Use of a chemical fume hood is recommended.[4][6]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

  • Remove all sources of ignition, as the substance is a combustible liquid.[1][2][8] Keep away from heat, sparks, and open flames.[1][4][7]

  • Ground all metal parts of equipment to prevent the buildup of electrostatic charge.[1][5]

2. Handling the Chemical:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Do not eat, drink, or smoke when using this product.[9]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][5]

3. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1][10]

  • Store in a cool place.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][10]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][11]

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[12]

  • Skin Contact: Wash off immediately with soap and plenty of water.[1] Remove all contaminated clothing. If skin irritation occurs, consult a physician.[9]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

  • Spills: Evacuate personnel to a safe area.[1] Use personal protective equipment. Contain the spillage with non-combustible absorbent material (e.g., sand, earth, vermiculite) and collect it for disposal in a suitable, closed container.[1] Prevent the product from entering drains.[1]

Disposal Plan

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Waste material must be disposed of in accordance with local, national, and international regulations.[1]

  • Do not mix with other waste. Leave chemicals in their original containers.[1]

  • Handle uncleaned containers as you would the product itself.[1]

Workflow for Handling this compound

G prep Preparation - Work in fume hood - Check safety equipment - Remove ignition sources ppe Don PPE - Safety goggles & faceshield - Chemical-resistant gloves - Protective clothing - Respirator (if needed) prep->ppe Before handling handle Chemical Handling - Avoid skin/eye contact - Avoid inhalation - Use grounding ppe->handle Ready for work storage Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles handle->storage After use spill Spill Response - Evacuate & ventilate - Wear PPE - Absorb with inert material - Collect for disposal handle->spill If spill occurs disposal Waste Disposal - Use licensed disposal company - Do not mix waste - Dispose of container as product handle->disposal After experiment end End of Process storage->end spill->disposal disposal->end

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.